molecular formula C22H32O3 B12402360 Medroxyprogesterone-d7

Medroxyprogesterone-d7

Cat. No.: B12402360
M. Wt: 351.5 g/mol
InChI Key: FRQMUZJSZHZSGN-WYGZKCQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medroxyprogesterone-d7 is a deuterium-labeled analog of Medroxyprogesterone Acetate (MPA), a synthetic progestin. This stable isotope-labeled compound is designed for use as an internal standard in analytical and pharmacokinetic research, where it significantly improves the accuracy and reliability of mass spectrometry and liquid chromatography methods, enabling precise quantification of Medroxyprogesterone in complex biological samples . The parent drug, Medroxyprogesterone Acetate, is a synthetic progestin that acts primarily by binding to the progesterone receptor in the hypothalamus and pituitary gland. This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), which in turn blunts the luteinizing hormone (LH) surge, preventing follicular maturation and ovulation . It also transforms the endometrium from a proliferative to a secretory state and increases the viscosity of cervical mucus, further impairing sperm migration . This compound is an essential tool for researchers conducting therapeutic drug monitoring, pharmacokinetic studies, and metabolic research on Medroxyprogesterone . Its use is critical in forced degradation studies to characterize impurities and degradation products, ensuring drug safety and stability . Furthermore, it supports advanced research into the complex pharmacological profile of MPA, which includes not only progestogenic activity but also androgenic and glucocorticoid activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O3

Molecular Weight

351.5 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D

InChI Key

FRQMUZJSZHZSGN-WYGZKCQNSA-N

Isomeric SMILES

[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isotopic Purity and Characterization of Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and characterization of Medroxyprogesterone-d7, a deuterated analog of the synthetic progestin, Medroxyprogesterone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and quantitative bioanalysis.

This compound is a critical tool in pharmacokinetic and metabolic research, where it is primarily utilized as an internal standard for mass spectrometry-based quantification of Medroxyprogesterone in biological matrices. Its stable isotope label allows for precise and accurate differentiation from the unlabeled endogenous or administered compound, thereby improving the reliability of analytical methods.

Quantitative Data Summary

The following tables summarize the typical quantitative data for this compound, based on information from various suppliers and analytical methodologies.

Table 1: General Specifications

ParameterSpecification
Chemical Formula C₂₂H₂₅D₇O₃
Molecular Weight 351.53 g/mol
Appearance White to Off-White Crystalline Powder
Solubility Soluble in Chloroform (B151607), Acetone, and Dioxane; Sparingly soluble in Alcohol and Methanol (B129727); Insoluble in Water.

Table 2: Purity and Isotopic Abundance

AnalysisMethodTypical Value
Chemical Purity HPLC> 95%
Isotopic Purity (Deuterium Incorporation) Mass Spectrometry≥ 98 atom % D
d0 Content Mass Spectrometry< 0.5%
d1 - d6 Content Mass SpectrometryVariable, typically low

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and proper application in research. The following are representative experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A reversed-phase HPLC method is commonly employed to determine the chemical purity of this compound and to detect any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard of Medroxyprogesterone. Purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of deuterium (B1214612) in this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Positive ESI.

  • Mass Analyzer Mode: Full scan mode to observe the isotopic cluster of the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an LC system.

  • Data Analysis: The relative intensities of the isotopic peaks (m/z for d0 to d7) are measured. The isotopic purity is calculated by determining the percentage of the d7 isotopologue relative to all other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to provide information on the location of the deuterium labels, although the latter can be challenging due to the quadrupolar nature of deuterium.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: The spectrum is acquired to confirm the absence of proton signals at the deuterated positions. The remaining proton signals should be consistent with the structure of Medroxyprogesterone.

  • ¹³C NMR: The spectrum will show the carbon signals. Carbons attached to deuterium will exhibit a characteristic triplet splitting and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the assessment of isotopic purity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Interpretation cluster_reporting Final Report Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution LC_MS LC-MS/MS Analysis Dissolution->LC_MS Isotopic Distribution NMR NMR Spectroscopy Dissolution->NMR Structural Identity HPLC HPLC Analysis Dissolution->HPLC Chemical Purity Isotopic_Purity Isotopic Purity Calculation LC_MS->Isotopic_Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Chemical_Purity Chemical Purity Assessment HPLC->Chemical_Purity CoA Certificate of Analysis Isotopic_Purity->CoA Structural_Confirmation->CoA Chemical_Purity->CoA

Workflow for this compound Characterization.
Signaling Pathway of Medroxyprogesterone

Medroxyprogesterone, and by extension this compound, exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor. The following diagram outlines this principal signaling pathway.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus MP This compound PR Progesterone Receptor (PR) MP->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from MP_PR_complex MP-PR Complex PR->MP_PR_complex Dimerization Dimerization MP_PR_complex->Dimerization PRE Progesterone Response Element (PRE) on DNA Dimerization->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Biological_Response Biological Response (e.g., GnRH inhibition) Transcription->Biological_Response

This compound Signaling Pathway via Progesterone Receptor.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. The experimental protocols provided are representative and may require optimization for specific applications and instrumentation. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data on isotopic purity and other quality parameters.

A Technical Guide to the Long-Term Stability and Storage of Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the long-term storage and handling of Medroxyprogesterone-d7, a deuterated analog of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). The stability of this internal standard is critical for ensuring the accuracy and reliability of quantitative analytical methods in research and drug development. This document summarizes available data on storage conditions, presents detailed experimental protocols for stability assessment, and illustrates the key signaling pathways of its non-deuterated counterpart, Medroxyprogesterone Acetate.

Introduction to this compound

This compound is a stable isotope-labeled version of Medroxyprogesterone Acetate, a synthetic progestin. It is primarily used as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based assays, to enable precise quantification of Medroxyprogesterone in biological matrices.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for sensitive and accurate measurements.

Long-Term Stability and Recommended Storage Conditions

While specific long-term stability studies on this compound are not extensively published, general best practices for deuterated standards and data from its non-deuterated analog, Medroxyprogesterone Acetate, provide a strong basis for recommended storage conditions.

General Recommendations for Deuterated Standards:

Deuterated compounds require specific storage and handling to maintain their isotopic and chemical purity. Key considerations include temperature, light exposure, moisture, and the choice of solvent to prevent hydrogen-deuterium (H-D) exchange.[4][5][6]

Storage Conditions Summary:

For optimal stability, this compound should be stored under the following conditions:

ParameterSolid (Neat) CompoundIn Solution
Temperature Long-term: -20°C or colder[4][6] Short-term: 2-8°CLong-term: -20°C or colder (aliquoted to avoid freeze-thaw cycles)[4][6] Short-term: 2-8°C[6]
Light Protect from light; store in amber vials or in the dark.[4][5]Protect from light; use amber vials.[4][5]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.[4][5]Store in tightly sealed vials with minimal headspace.[5]
Solvent N/AUse high-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727). Avoid acidic or basic aqueous solutions to prevent H-D exchange.[6][7]
Container Tightly sealed, appropriate for low-temperature storage.Tightly sealed vials with PTFE-lined caps (B75204) are recommended.[5]

Stability of Non-Deuterated Medroxyprogesterone Acetate:

Studies on Medroxyprogesterone Acetate (MPA) indicate that it is a stable compound under normal conditions.[8] However, forced degradation studies have shown that it is susceptible to degradation under stress conditions such as strong acids, bases, oxidation, and light exposure.[9][10] Thermal degradation appears to be less pronounced compared to other stress factors.[9][10] Long-term stability studies on MPA injectable suspensions have been conducted at 30°C/75%RH and 40°C/75%RH to establish shelf-life.[11] For solid forms, storage at controlled room temperature (20° to 25°C or 68° to 77°F) is generally recommended.[12]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in ongoing studies, it is crucial to employ a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

Stability-Indicating HPLC Method

This protocol is based on published methods for the analysis of Medroxyprogesterone Acetate and is suitable for assessing the stability of this compound.[13][14][15][16][17]

Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System An isocratic HPLC system with a UV or photodiode array (PDA) detector.
Column Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14]
Mobile Phase A mixture of methanol or acetonitrile and an aqueous buffer (e.g., 60% acetonitrile and 40% potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 5.6).[15][17]
Flow Rate 1.0 mL/min.[16]
Column Temperature 35°C.[16]
Detection Wavelength 245 nm.[13][14]
Injection Volume 20 µL.[16]

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.5 mg/mL.[16]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 0.05 to 0.12 mg/mL).[15][17]

  • Sample Preparation: For stability testing, subject the this compound (either in solid form or in solution) to the desired storage conditions. At specified time points, dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[18][19][20]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow API This compound (Solid or Solution) Stress_Conditions Stress Conditions API->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.2 N HCl, 7 days) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.2 N NaOH, 7 days) Stress_Conditions->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, 37°C, 7 days) Stress_Conditions->Oxidative Photolytic Photolytic Degradation (Light exposure >1.2 million lux hours) Stress_Conditions->Photolytic Thermal Thermal Degradation (e.g., 80°C, 14 days) Stress_Conditions->Thermal Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Outcome Identification of Degradation Products & Method Validation Analysis->Outcome

Caption: Workflow for forced degradation studies of this compound.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve or suspend the sample in 0.2 N hydrochloric acid and keep at ambient temperature for 7 days.[21]

  • Base Hydrolysis: Dissolve or suspend the sample in 0.2 N sodium hydroxide (B78521) and keep at ambient temperature for 7 days.[21]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at 37°C for 7 days.[21]

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][21]

  • Thermal Degradation: Expose the solid sample to a dry heat of 80°C for 14 days.[21]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Signaling Pathways of Medroxyprogesterone

Medroxyprogesterone Acetate, the non-deuterated form of this compound, exerts its biological effects primarily through interaction with progesterone (B1679170) receptors (PRs). These effects are mediated through both classical genomic and rapid non-genomic signaling pathways.[22][23][24][25]

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of medroxyprogesterone to intracellular progesterone receptors, which then act as ligand-activated transcription factors to regulate gene expression.[22][25][26]

Genomic_Signaling_Pathway MPA Medroxyprogesterone PR Progesterone Receptor (PR) (with HSP) MPA->PR Enters Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm MPA_PR MPA-PR Complex (HSP Dissociates) PR->MPA_PR Dimerization Dimerization MPA_PR->Dimerization Dimer PR Dimer Dimerization->Dimer PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Translocates to Nucleus Nucleus Nucleus Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Synthesis Translation->Protein Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of Medroxyprogesterone.

Non-Genomic Signaling Pathway

Medroxyprogesterone can also initiate rapid signaling events from outside the nucleus, often involving membrane-associated progesterone receptors and the activation of cytoplasmic kinase cascades.[23][24][25]

Non_Genomic_Signaling_Pathway MPA Medroxyprogesterone mPR Membrane Progesterone Receptor (mPR) MPA->mPR Src c-Src Kinase mPR->Src Activates MAPK_Cascade MAPK Cascade (e.g., Erk-1/-2) Src->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., CREB) MAPK_Cascade->Transcription_Factors Phosphorylates Cellular_Response Rapid Cellular Response MAPK_Cascade->Cellular_Response Gene_Expression Regulation of Gene Expression Transcription_Factors->Gene_Expression

Caption: Non-genomic signaling pathway of Medroxyprogesterone.

Conclusion

The long-term stability of this compound is paramount for its use as a reliable internal standard. While specific quantitative stability data for this deuterated compound is limited, adherence to the storage and handling guidelines for deuterated standards, in general, will ensure its integrity. This includes storage at low temperatures, protection from light and moisture, and the use of appropriate solvents. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a framework for in-house validation and monitoring. Understanding the signaling pathways of its non-deuterated counterpart provides a broader context for its biological applications and potential interactions. For critical applications, it is always recommended to obtain specific stability information from the supplier or to perform in-house stability validation.

References

Metabolic Fate and Biotransformation of Medroxyprogesterone-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of Medroxyprogesterone-d7. Given the limited direct research on the deuterated form, this document extrapolates from the extensive data available for its non-deuterated analog, Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), assuming analogous metabolic pathways. This compound, a deuterated variant of the synthetic progestin Medroxyprogesterone, is primarily utilized as an internal standard in quantitative analytical methods.[1]

Introduction to Medroxyprogesterone

Medroxyprogesterone Acetate (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2][3] Its metabolic profile is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. The deuterated form, this compound, is essential for accurate quantification in biological matrices.[1]

Overview of Metabolic Pathways

The metabolism of MPA, and by extension this compound, is extensive and primarily occurs in the liver.[4][5] The biotransformation process is characterized by Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.

Phase I Metabolism: The initial and major metabolic route for MPA is hydroxylation, predominantly mediated by the Cytochrome P450 (CYP) enzyme system.[4][5][6] Specifically, CYP3A4 has been identified as the principal enzyme responsible for the metabolism of MPA in human liver microsomes.[6][7][8][9][10] Other isoforms like CYP3A5 may play a minor role.[8] The primary hydroxylation reactions occur at the 6β, 2β, and 1β positions of the steroid nucleus.[2][6] Additionally, reduction of the ring A and/or side-chain, as well as loss of the acetyl group, have been reported as metabolic pathways.[5]

Phase II Metabolism: Following Phase I hydroxylation, the resulting metabolites undergo conjugation reactions to further increase their water solubility for excretion. The most common conjugation pathway is glucuronidation, with minor contributions from sulfation.[4][5][11]

Key Metabolites of Medroxyprogesterone

Several metabolites of MPA have been identified. The major metabolites are designated as M-1 through M-5.[6][10]

  • M-1: 2β,6β-dihydroxymedroxyprogesterone acetate[2]

  • M-2: 6β-hydroxymedroxyprogesterone acetate[2][6]

  • M-3: 1β-hydroxymedroxyprogesterone acetate[2][6]

  • M-4: 2β-hydroxymedroxyprogesterone acetate[2][6]

  • M-5: 1,2-dehydromedroxyprogesterone acetate[2]

M-2, M-3, and M-4 are the primary monohydroxylated metabolites formed directly from MPA by CYP3A4.[6] M-1 is a subsequent metabolite formed from the further metabolism of M-2 and M-4.[2] M-5 is formed from the further metabolism of M-3.[2]

Quantitative Data on Medroxyprogesterone Metabolism

The following table summarizes key quantitative parameters related to the metabolism of Medroxyprogesterone Acetate.

ParameterValueSpecies/SystemReference
Primary Metabolizing Enzyme CYP3A4Human[6][8][9][10]
Secondary Metabolizing Enzymes CYP3A5 (minor)Human[8]
Km for M-2 (6β-hydroxy MPA) formation 10.0 - 11.2 µMHuman Liver Microsomes[6][10]
Vmax for M-2 (6β-hydroxy MPA) formation 194 - 437 pmol/min/mgHuman Liver Microsomes[6][10]
Km for M-3 (1β-hydroxy MPA) formation 10.0 - 11.2 µMHuman Liver Microsomes[6][10]
Vmax for M-3 (1β-hydroxy MPA) formation 194 - 437 pmol/min/mgHuman Liver Microsomes[6][10]
Km for M-4 (2β-hydroxy MPA) formation 10.0 - 11.2 µMHuman Liver Microsomes[6][10]
Vmax for M-4 (2β-hydroxy MPA) formation 194 - 437 pmol/min/mgHuman Liver Microsomes[6][10]
Metabolic Clearance Rate (MCR) 1668 ± 146 L/dayHuman (in vivo)[2][12]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method for investigating the metabolic stability and identifying the metabolites of a compound.[13][14][15]

Objective: To determine the metabolic profile of this compound and identify the CYP450 enzymes involved.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Specific CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

  • Recombinant human CYP enzymes

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Incubation: A typical incubation mixture contains this compound, HLMs, and phosphate buffer. The reaction is initiated by adding the NADPH-generating system.

  • Reaction Conditions: Incubations are typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • Inhibition Studies: To identify the specific CYP enzymes involved, incubations are performed in the presence and absence of selective chemical inhibitors.

  • Recombinant Enzyme Studies: To confirm the role of specific CYPs, incubations are conducted with individual recombinant human CYP enzymes.

  • Analysis: The samples are analyzed by a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its metabolites.

Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of the metabolites of this compound.

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Chromatographic Separation: The sample extract is injected onto an appropriate HPLC column (e.g., C18) to separate the parent drug and its metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer.

  • Full Scan and Product Ion Scan: Full scan mass spectra are acquired to determine the molecular weights of the potential metabolites. Product ion scans (MS/MS) are then performed on the molecular ions of the parent drug and suspected metabolites to obtain fragmentation patterns.

  • Structural Elucidation: The fragmentation patterns of the metabolites are compared with that of the parent compound to deduce the sites of metabolic modification (e.g., hydroxylation, demethylation).

Visualizations

Metabolic Pathway of Medroxyprogesterone

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism MPA Medroxyprogesterone M2 6β-hydroxy MPA (M-2) MPA->M2 M3 1β-hydroxy MPA (M-3) MPA->M3 M4 2β-hydroxy MPA (M-4) MPA->M4 M1 2β,6β-dihydroxy MPA (M-1) M2->M1 M5 1,2-dehydro MPA (M-5) M3->M5 M4->M1 Conjugates Glucuronide/Sulfate Conjugates M1->Conjugates M5->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Phase I and Phase II metabolic pathways of Medroxyprogesterone.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow Start Start: In Vitro Incubation Incubation Incubate this compound with Human Liver Microsomes and NADPH Start->Incubation Quenching Quench Reaction (e.g., with Acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Remove Protein Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Enzyme_Phenotyping Enzyme Phenotyping (Inhibitors/Recombinant CYPs) Analysis->Enzyme_Phenotyping Data_Interpretation Data Interpretation and Pathway Elucidation Metabolite_ID->Data_Interpretation Enzyme_Phenotyping->Data_Interpretation

Caption: Workflow for studying in vitro metabolism of this compound.

Conclusion

The metabolic fate of this compound is predicted to mirror that of Medroxyprogesterone Acetate, involving extensive Phase I hydroxylation primarily by CYP3A4, followed by Phase II conjugation. The primary metabolites are hydroxylated derivatives, which are then glucuronidated and excreted. Understanding these pathways is crucial for interpreting pharmacokinetic data where this compound is used as an internal standard and for anticipating potential drug-drug interactions when co-administering MPA with inhibitors or inducers of CYP3A4. This guide provides a foundational understanding for researchers in drug metabolism and development.

References

Medroxyprogesterone-d7: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone-d7 (MPA-d7) is a deuterium-labeled form of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin. While MPA is extensively studied for its therapeutic effects and biological activity, the primary application of MPA-d7 in both in vitro and in vivo research is as an internal standard for quantitative analyses.[1][2][3] Its stable isotope-labeled nature allows for precise and accurate quantification of MPA in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] This guide provides an in-depth overview of the applications of MPA-d7, alongside the relevant biological context of its non-deuterated counterpart, MPA, to inform its use in research settings.

Physicochemical Properties and Synthesis

Medroxyprogesterone is a synthetic pregnane (B1235032) steroid, specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position.[5] MPA-d7 is synthesized to incorporate seven deuterium (B1214612) atoms, which results in a higher molecular weight than MPA, allowing for its differentiation in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Medroxyprogesterone

PropertyValueReference
Molecular FormulaC22H32O3[6]
Molecular Weight344.5 g/mol [6]
Melting Point214.5 °C[6]
SolubilitySoluble in acetone (B3395972) and dioxane; slightly soluble in ether and methanol.[6]

The synthesis of related compounds, such as medroxyprogesterone bromoacetate (B1195939), has been described and involves the reaction of 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with bromoacetic acid–trifluoroacetic anhydride.[7]

Core Application: Internal Standard in Quantitative Analysis

The primary and most critical role of this compound in research is as an internal standard.[1][2][3] Due to its chemical similarity to MPA and its distinct mass, MPA-d7 is an ideal candidate to control for variability during sample preparation and analysis.

Experimental Protocol: Quantification of MPA in Human Serum using GC-MS

This protocol is based on methodologies used for the quantification of MPA, where MPA-d7 would serve as the internal standard.

  • Sample Preparation:

    • To a serum sample, add a known amount of this compound solution as the internal standard.[4]

    • Extract the steroids from the serum using a solid-phase extraction cartridge (e.g., Sep-Pak C18).[4]

    • Elute the analytes and evaporate the solvent.

  • Derivatization:

    • To enhance volatility and detection, derivatize the extracted MPA and MPA-d7. A common method is the formation of 3-enol trifluoroacyl esters.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Use selected ion monitoring (SIM) to detect the characteristic ions of the MPA and MPA-d7 derivatives.

    • The ratio of the peak area of MPA to the peak area of MPA-d7 is used to calculate the concentration of MPA in the original sample.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Serum Sample Serum Sample Add MPA-d7 (IS) Add MPA-d7 (IS) Serum Sample->Add MPA-d7 (IS) Solid Phase Extraction Solid Phase Extraction Add MPA-d7 (IS)->Solid Phase Extraction Elution & Evaporation Elution & Evaporation Solid Phase Extraction->Elution & Evaporation Dried Extract Dried Extract Elution & Evaporation->Dried Extract Derivatization Agent Derivatization Agent GC-MS Analysis GC-MS Analysis Derivatization Agent->GC-MS Analysis Dried Extract->Derivatization Agent Quantification Quantification GC-MS Analysis->Quantification G MPA MPA Progesterone Receptor (PR) Progesterone Receptor (PR) MPA->Progesterone Receptor (PR) Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) MPA->Glucocorticoid Receptor (GR) MAPK Pathway MAPK Pathway Progesterone Receptor (PR)->MAPK Pathway PI3K Pathway PI3K Pathway Progesterone Receptor (PR)->PI3K Pathway NF-kB Pathway NF-kB Pathway Glucocorticoid Receptor (GR)->NF-kB Pathway (antagonism) Gene Transcription Gene Transcription MAPK Pathway->Gene Transcription PI3K Pathway->Gene Transcription NF-kB Pathway->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

References

Medroxyprogesterone-d7: A Technical Guide to Safe Handling, Application, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Medroxyprogesterone-d7, with a focus on its safety, handling, storage, and disposal. It is intended for researchers, scientists, and drug development professionals who may work with this isotopically labeled compound. The safety and toxicological information presented is primarily based on data for Medroxyprogesterone and its widely used ester, Medroxyprogesterone Acetate (MPA), as specific comprehensive safety data for the deuterated analog is limited. The primary chemical and biological properties are considered sufficiently similar for the purpose of risk assessment and safe handling.

This compound is a deuterium-labeled version of Medroxyprogesterone, a synthetic progestin. Its primary application in research and development is as an internal standard for the precise quantification of Medroxyprogesterone in biological samples using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hazard Identification and Safety Precautions

Medroxyprogesterone and its analogs are classified as hazardous substances. The parent compound, Medroxyprogesterone Acetate, is identified as a substance that may cause cancer and reproductive harm. Long-term use or occupational exposure may increase the risk of cancer of the breast, uterus, or ovaries. It is categorized as a Group 2B carcinogen ("Possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC). Furthermore, it is classified as a reproductive toxin that may impair fertility or harm an unborn child.

Table 1: GHS Hazard Classification for Medroxyprogesterone Acetate

Hazard Class Category Hazard Statement
Carcinogenicity 2 H351 - Suspected of causing cancer.
Reproductive Toxicity 1A / 1B H360 - May damage fertility or the unborn child.

| Aquatic Hazard (Long-term) | 4 | H413 - May cause long lasting harmful effects to aquatic life. |

Due to these potential health risks, this compound must be handled with the care required for a highly physiologically active and hazardous substance. All safety precautions must be read and understood before handling.

Physical and Chemical Properties

This compound is the deuterated form of Medroxyprogesterone. The physical and chemical properties are largely identical to the parent compound, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

Table 2: Physical and Chemical Properties of Medroxyprogesterone

Property Value Source(s)
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.49 g/mol
Appearance White to off-white crystalline powder
Melting Point 206 - 208 °C
Solubility Insoluble in water. Slightly soluble in ether and methanol. Soluble in acetone (B3395972) and dioxane.

| Stability | Stable under normal conditions of use and in air. | |

Safe Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure the integrity of the compound.

Handling

Personnel should handle this compound only in designated areas, such as a chemical fume hood or a ventilated enclosure, to control airborne concentrations. Avoid contact with skin, eyes, and clothing, and prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. After handling, wash hands and any exposed skin thoroughly.

Storage

Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area. The storage area should be secure and accessible only to authorized personnel ("Store locked up"). Keep the compound away from incompatible materials such as strong oxidizing agents. Recommended storage temperature for the powdered form is often -20°C for long-term stability.

Safe_Handling_Workflow start Receive This compound verify Verify compound identity and integrity of container start->verify log Log compound into inventory system verify->log OK quarantine Quarantine and report if container is compromised verify->quarantine Damaged transport Transport to designated secure storage area log->transport storage Store in tightly sealed container at recommended temperature (e.g., -20°C). Store locked up. transport->storage ppe Don appropriate PPE (Lab coat, gloves, safety glasses) storage->ppe Prepare for use handling_area Work in a ventilated enclosure (e.g., chemical fume hood) ppe->handling_area weigh Weigh required amount (minimize dust generation) handling_area->weigh dissolve Prepare solution for experimental use weigh->dissolve return_storage Return stock compound to secure storage weigh->return_storage end_op Proceed with experiment dissolve->end_op

Caption: Workflow for receiving, storing, and handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
Hand Handle with impervious chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially after contact with the compound.
Skin/Body Wear a lab coat or impervious protective clothing. For bulk processing operations, more extensive coverage may be required.

| Respiratory | For operations that may generate dust or aerosols where ventilation is inadequate, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. |

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary. Always have an eyewash station and safety shower readily accessible.

Table 4: First Aid Measures by Exposure Route

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Spill Response

Accidental releases should be handled only by trained personnel wearing appropriate PPE.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up (Solid Spill): Carefully sweep or vacuum the spilled solid material, avoiding dust generation. A damp cloth or a HEPA-filtered vacuum is recommended.

  • Clean-up (Liquid Spill): Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect: Place all contaminated material and cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.

Spill_Response_Workflow spill Spill Occurs assess Assess spill size and immediate risk spill->assess large_spill Large Spill? assess->large_spill evacuate Evacuate non-essential personnel ppe Don appropriate PPE (respirator, gloves, coat) evacuate->ppe contain Contain spill Prevent entry into drains ppe->contain cleanup Clean up spill using appropriate method (absorb liquid, sweep solid) contain->cleanup collect Collect waste in a sealed, labeled hazardous waste container cleanup->collect decon Decontaminate the spill area, PPE, and equipment collect->decon report Report incident per institutional protocol decon->report large_spill->evacuate No emergency Contact Emergency Response and evacuate area large_spill->emergency Yes

Caption: General workflow for responding to an accidental spill of this compound.

Disposal Guidelines

Waste material containing this compound must be treated as hazardous chemical waste.

  • Do not dispose of down the drain or into the environment.

  • Collect: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in properly labeled, sealed containers.

  • Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations. This typically involves transfer to an approved and licensed hazardous waste disposal facility.

Disposal_Workflow start Waste Generation (Expired material, contaminated labware, PPE, spill cleanup) segregate Segregate waste (Solid vs. Liquid) start->segregate container Place in a dedicated, sealed, and clearly labeled Hazardous Waste container segregate->container log Log waste in institutional waste tracking system container->log storage Store waste container in a designated, secure satellite accumulation area log->storage pickup Arrange for pickup by certified Environmental Health & Safety (EHS) personnel storage->pickup transport EHS transports waste to a licensed disposal facility pickup->transport end Final Disposal (e.g., Incineration) transport->end

Caption: A typical workflow for the compliant disposal of this compound waste.

Application in Research: Experimental Protocol

This compound is primarily used as an internal standard (IS) for the quantification of Medroxyprogesterone in biological matrices. Below is a representative LC-MS/MS protocol synthesized from established methods for the analysis of Medroxyprogesterone Acetate. This protocol should be fully validated by the end-user for their specific application.

Objective

To quantify the concentration of Medroxyprogesterone in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Medroxyprogesterone analytical standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • Methyl-t-butyl ether (MTBE) or other suitable extraction solvent

  • Control human plasma (K₂EDTA)

  • Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator

  • LC-MS/MS system with an ESI source and a C18 analytical column

Detailed Methodology

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Medroxyprogesterone and this compound by dissolving the accurately weighed compound in methanol.
  • Working Standard Solutions: Serially dilute the Medroxyprogesterone stock solution with a 50:50 methanol:water mixture to create a series of working solutions for the calibration curve (e.g., concentrations from 1 ng/mL to 1000 ng/mL).
  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) with the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Spike appropriate volumes of the working standard solutions into blank control plasma to create calibration standards with a final concentration range (e.g., 0.2 ng/mL to 100 ng/mL).
  • Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

3. Sample Extraction (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
  • Vortex briefly to mix.
  • Add 4 mL of MTBE.
  • Cap and vortex vigorously for 10 minutes.
  • Centrifuge at approximately 1000 x g for 5 minutes to separate the layers.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dry residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: Use a C18 column (e.g., 2.1 x 50 mm, 5 µm).
  • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid may be used.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • MS/MS System: Operate in positive electrospray ionization (ESI+) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Medroxyprogesterone and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Medroxyprogesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

    Experimental_Workflow start Prepare Stock & Working Solutions (Analyte & IS) prep_samples Prepare Calibration Curve & QC Samples in Plasma start->prep_samples add_is Spike Plasma Samples (Calibrators, QCs, Unknowns) with Internal Standard (MP-d7) start->add_is prep_samples->add_is extract Perform Liquid-Liquid Extraction (e.g., with MTBE) add_is->extract evap Evaporate Organic Layer to Dryness extract->evap reconstitute Reconstitute Residue in Mobile Phase evap->reconstitute inject Inject Sample onto LC-MS/MS System reconstitute->inject analyze Acquire Data using MRM Mode inject->analyze process Process Data: Integrate Peaks, Calculate Area Ratios analyze->process quantify Quantify Unknowns from Calibration Curve process->quantify

    Caption: A typical experimental workflow for quantifying Medroxyprogesterone using MP-d7.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of precise, accurate, and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1] This in-depth technical guide explores the critical role of deuterated internal standards in modern bioanalysis, providing a comprehensive overview of the underlying principles, regulatory expectations, practical applications, and the significant advantages of employing these powerful tools to ensure the accuracy, precision, and robustness of quantitative assays.

Core Principles: The Advantage of Being Nearly Identical

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[2] The fundamental principle behind their use is that an ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[2] This near-identical behavior allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[2]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since deuterated standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects, allowing for accurate correction.[3][4]

  • Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. A deuterated internal standard, added at the beginning of this process, will experience similar losses to the analyte, ensuring the analyte-to-IS ratio remains constant.[3]

  • Improved Accuracy and Precision: By accounting for the aforementioned variabilities, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[3][5]

While deuterated standards are the gold standard, it is crucial to be aware of potential pitfalls, including:

  • Isotopic Interference: Naturally occurring isotopes of the analyte can potentially interfere with the deuterated internal standard, especially when using a doubly deuterated standard.[6] This can lead to a falsely high internal standard signal and a decreased relative response for the analyte.[6]

  • Deuterium-Hydrogen Exchange: Deuterium atoms can sometimes be exchanged for hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[7][8] The stability of the deuterium label is critical and depends on its position within the molecule.[7]

  • Chromatographic Separation: In some cases, the replacement of hydrogen with deuterium can lead to slight differences in retention time on a chromatographic column, a phenomenon known as the "isotope effect".[8][9] If the analyte and internal standard do not co-elute, their exposure to matrix effects may differ, leading to inaccurate results.[9]

Regulatory Landscape: FDA and EMA Perspectives

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation that strongly favor the use of stable isotope-labeled internal standards.[1] While not explicitly mandating their use, submissions incorporating SIL-ISs are generally viewed more favorably.[1][10] The FDA has issued citations to laboratories for not having adequate procedures to track internal standard responses, highlighting the importance of a robust IS.[10] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-ISs and has rejected studies where a surrogate internal standard was not a close enough analogue.[10]

The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, adopted by both the FDA and EMA, emphasizes the use of a suitable internal standard to ensure the reliability of bioanalytical data.[11]

Data Presentation: Performance of Deuterated Internal Standards

The selection of an appropriate internal standard is critical for assay performance. The following tables summarize key performance data from comparative studies, illustrating the superiority of deuterated and other stable isotope-labeled internal standards over structural analogs.

Table 1: Comparison of Internal Standards for the Quantification of a Small Molecule Drug by LC-MS/MS

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5]

Table 2: Key Performance Characteristics of Different Internal Standard Types

CharacteristicDeuterated Standard¹³C/¹⁵N Labeled StandardStructural Analog
Co-elution with Analyte Typically co-elutes, but minor shifts possibleExcellent co-elutionVariable, often separates
Ionization Efficiency Nearly identical to analyteNearly identical to analyteCan differ significantly
Correction for Matrix Effects ExcellentExcellentOften inadequate
Potential for Crosstalk Possible if mass difference is smallMinimalNone
Cost of Synthesis ModerateHighLow
Regulatory Acceptance Highly preferredHighly preferredAcceptable if SIL-IS is not feasible

Experimental Protocols: Validating the Use of a Deuterated Internal Standard

A thorough validation of the bioanalytical method is required to ensure its reliability. The following are detailed methodologies for key experiments related to the use of a deuterated internal standard.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[5]

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[5]

  • Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[5]

  • Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ peak area. The response of any interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard peak area.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of blank biological matrix.[5]

  • Prepare three sets of samples for each matrix source:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extracted, and then the analyte and deuterated internal standard are spiked into the extracted matrix.

    • Set C: Analyte and deuterated internal standard spiked into the blank matrix before extraction.[1]

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[5]

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[5]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[5]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations.

  • Freeze-Thaw Stability: Analyze the QC samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze the QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze the QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Processed Sample Stability: Analyze extracted QC samples after storing them in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing complex processes and relationships in bioanalysis. The following diagrams were created using Graphviz (DOT language) to illustrate key workflows.

Experimental_Workflow_for_Deuterated_IS_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis start Select Deuterated IS optimization Optimize LC-MS/MS Conditions start->optimization specificity Specificity & Selectivity optimization->specificity matrix_effect Matrix Effect specificity->matrix_effect stability Stability Assessment matrix_effect->stability accuracy_precision Accuracy & Precision stability->accuracy_precision sample_analysis Routine Sample Analysis accuracy_precision->sample_analysis isr Incurred Sample Reanalysis sample_analysis->isr

Bioanalytical Method Validation Workflow

Internal Standard Selection Decision Tree

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations.[12] This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. By understanding the principles, adhering to regulatory expectations, and implementing rigorous experimental protocols, researchers can ensure the generation of high-quality, defensible data essential for making critical scientific and clinical decisions.

References

Methodological & Application

LC-MS/MS analytical method development for Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in plasma has been developed and validated, utilizing Medroxyprogesterone-d7 as a stable isotope-labeled internal standard (IS). This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation results. The method is sensitive, robust, and suitable for clinical and pharmaceutical research, including pharmacokinetic studies and therapeutic drug monitoring.[1][2]

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[3][4] Accurate quantification of MPA in biological matrices like plasma is crucial for assessing contraceptive efficacy, studying drug-drug interactions, and ensuring patient adherence.[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high sensitivity, specificity, and speed.[3]

This protocol describes a validated LC-MS/MS method for the determination of MPA in human plasma. This compound is used as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by a rapid chromatographic separation.

Materials and Instrumentation

Reagents and Materials
  • Medroxyprogesterone Acetate (MPA) reference standard

  • This compound (MPA-d7) internal standard

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic acid (or Acetic Acid)

  • N-hexane or Pentane

  • Drug-free human plasma (K2EDTA)

  • Pipettes and tips

  • Centrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Instrumentation
  • Liquid Chromatography System : Waters Acquity LC system or equivalent, consisting of a binary solvent manager and a sample manager.[1]

  • Mass Spectrometer : A QTRAP® 5500 mass analyzer or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Analytical Column : Agilent Zorbax Eclipse-Plus C18 (2.1 × 50 mm, 5.0 μm) or Alltech Alltima-C18 (2.1 mm × 100 mm, 3 μm).[1][6]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions : Prepare individual stock solutions of MPA and MPA-d7 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions : Serially dilute the MPA stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution : Dilute the MPA-d7 stock solution with methanol to achieve a final concentration of 50 ng/mL.

  • Calibration Standards and QCs : Prepare calibration standards by spiking drug-free plasma with the appropriate MPA working solutions to achieve final concentrations ranging from 20 pg/mL to 10,000 pg/mL.[5] Prepare quality control samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL centrifuge tube.

  • Add 50 µL of the MPA-d7 internal standard working solution to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 1 mL of N-hexane (or pentane), cap the tubes, and vortex vigorously for 3 minutes to extract the analytes.[6][7]

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[6]

  • Reconstitute the dried residue in 100 µL of a 50:50 methanol:water solution.[8]

  • Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Pipette 500 µL Plasma add_is 2. Add 50 µL MPA-d7 (IS) sample->add_is extract 3. Add 1 mL N-Hexane & Vortex add_is->extract centrifuge 4. Centrifuge extract->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in 100 µL evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject acquire 9. Data Acquisition (MRM) inject->acquire process 10. Data Processing acquire->process

Caption: Experimental workflow from sample preparation to data analysis.

LC-MS/MS Method

The chromatographic separation is performed using a C18 column with a gradient elution program. Detection is achieved by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring specific Multiple Reaction Monitoring (MRM) transitions.[1][6]

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 μm[1]
Mobile Phase A Water with 0.1% Acetic Acid[1]
Mobile Phase B Methanol[1]
Flow Rate 0.3 mL/min
Gradient 50% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 50% B in 0.1 min, hold for 0.9 min
Injection Volume 10 µL[1][8]
Column Temperature 40°C[6]

| Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

Parameter Medroxyprogesterone Acetate (MPA) This compound (IS)
Ionization Mode ESI Positive[1][2][6] ESI Positive
Precursor Ion (Q1) m/z 387.4 m/z 394.4
Product Ion (Q3) m/z 327.4[6] m/z 334.4
Alternate Product Ion m/z 123.0[9][10] m/z 123.0
Dwell Time 150 ms 150 ms
Collision Energy (CE) Optimized via infusion (Typical: 20-35 eV) Optimized via infusion (Typical: 20-35 eV)

| Declustering Potential (DP) | Optimized via infusion (Typical: 60-80 V)[9] | Optimized via infusion (Typical: 60-80 V) |

Method Validation

The analytical method was validated according to the FDA's Bioanalytical Method Validation guidelines.[1][2] The validation assessed linearity, sensitivity, precision, accuracy, selectivity, matrix effects, and stability.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review & Analyte Selection ms_tune MS Parameter Tuning (Infusion) lit_review->ms_tune lc_dev LC Method Development (Column & Mobile Phase) ms_tune->lc_dev spe_dev Sample Prep Optimization (LLE vs. SPE) lc_dev->spe_dev linearity Linearity & Range spe_dev->linearity sensitivity Sensitivity (LLOQ/LOD) linearity->sensitivity routine_analysis Routine Sample Analysis linearity->routine_analysis precision Precision (Intra- & Inter-day) accuracy Accuracy precision->accuracy accuracy->routine_analysis selectivity Selectivity & Specificity matrix Matrix Effect & Recovery selectivity->matrix stability Stability Studies matrix->stability stability->routine_analysis

Caption: Logical workflow for analytical method development and validation.

Table 3: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 > 0.998[7]
Calibration Range - 20 - 10,000 pg/mL[5]
LLOQ S/N ≥ 10; Precision ≤ 20%; Accuracy ±20% 20 pg/mL
Intra-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 2.98 - 8.00%[5]
Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 3.11 - 4.90%[5]
Intra-assay Accuracy (%Bias) ± 15% (± 20% at LLOQ) 4.77 - 12.9%[5]
Inter-assay Accuracy (%Bias) ± 15% (± 20% at LLOQ) 7.70 - 11.0%[5]
Matrix Effect IS-normalized factor %CV ≤ 15% Acceptable[2]
Recovery Consistent and reproducible > 75%[6]

| Stability | %Change within ±15% | Stable through 3 freeze-thaw cycles and for 72 hours at room temperature.[5] |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of Medroxyprogesterone Acetate in human plasma.[1] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for potential matrix interferences. The method has been thoroughly validated and meets the criteria to support clinical trials and pharmacokinetic studies.[2] With a run time of just 4 minutes per sample, it offers high throughput for analyzing large batches of samples.[1][8]

References

Gas chromatography-mass spectrometry (GC-MS) protocol for Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of Medroxyprogesterone in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS) with Medroxyprogesterone-d7 as an Internal Standard.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Medroxyprogesterone in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes this compound as an internal standard to ensure accuracy and precision. The protocol includes procedures for sample preparation via solid-phase extraction (SPE), derivatization to enhance volatility, and instrumental analysis using GC-MS in Selected Ion Monitoring (SIM) mode. This application note is intended to guide researchers in the reliable quantification of Medroxyprogesterone for pharmacokinetic studies, clinical monitoring, and drug development.

Introduction

Medroxyprogesterone is a synthetic progestin used in various pharmaceutical formulations. Accurate and sensitive quantification of Medroxyprogesterone in biological matrices is crucial for assessing its pharmacokinetic profile and therapeutic efficacy. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of steroids. However, due to the low volatility and thermal lability of Medroxyprogesterone, a derivatization step is necessary prior to GC-MS analysis. This protocol details a robust method for the analysis of Medroxyprogesterone, incorporating a deuterated internal standard (this compound) to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Medroxyprogesterone reference standard

  • This compound internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (GC grade)

  • Ethyl Acetate (GC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Human serum (drug-free)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

  • SPE manifold

  • Nitrogen evaporator

  • Heating block

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Sample Spiking: To 1 mL of human serum, add a known concentration of this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the serum sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The trimethylsilyl (B98337) (TMS) derivatives of Medroxyprogesterone and this compound are analyzed by GC-MS.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer is operated in SIM mode. The characteristic ions for the TMS derivatives of Medroxyprogesterone and its deuterated internal standard should be determined by analyzing the full scan mass spectra of the derivatized standards. Based on the fragmentation patterns of similar steroids, the following ions are proposed for monitoring.

Table 2: Proposed Ions for Selected Ion Monitoring (SIM)

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Medroxyprogesterone-TMS416 (M+)401, 297
This compound-TMS423 (M+)408, 304

Note: The exact m/z values should be confirmed experimentally.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of Medroxyprogesterone. These values are based on typical performance for steroid analysis and should be validated in the user's laboratory.

Table 3: Summary of Quantitative Data

ParameterExpected Value
Retention Time (RT) of Medroxyprogesterone-TMS~10 - 15 min
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample 1 mL Human Serum Spike Spike with this compound (IS) Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition C18 SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Water, 40% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with Ethyl Acetate SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Derivatize Add Pyridine & MSTFA+1%TMCS Heat at 60°C for 30 min Evaporate->Derivatize Cool Cool to Room Temperature Derivatize->Cool GCMS_Inject Inject 1 µL into GC-MS Cool->GCMS_Inject Acquire_Data Acquire Data in SIM Mode GCMS_Inject->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Medroxyprogesterone Calibrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of Medroxyprogesterone.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_analyte Analyte Properties cluster_methodology Analytical Methodology cluster_outcome Desired Outcome Analyte Medroxyprogesterone (Low Volatility, Thermally Labile) Derivatization TMS Derivatization (MSTFA) Analyte->Derivatization requires GC_Separation Gas Chromatography Separation Derivatization->GC_Separation enables MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection coupled with Result Accurate & Precise Quantification MS_Detection->Result achieves

Caption: Logical relationship for the GC-MS method development.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of Medroxyprogesterone in human serum. The use of a deuterated internal standard and a robust sample preparation procedure ensures high accuracy and precision. This protocol is suitable for a variety of research and clinical applications where the monitoring of Medroxyprogesterone levels is required. It is recommended that the method be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Application Notes and Protocols for the Quantitative Analysis of Medroxyprogesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in biological matrices, particularly human plasma, using Medroxyprogesterone-d7 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Quantitative Method Comparison

The selection of an appropriate analytical method is critical for achieving reliable and accurate quantification of MPA. LC-MS/MS is a powerful technique that has become the gold standard for this application due to its superior sensitivity and selectivity compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for MPA analysis, providing a basis for comparison of their performance characteristics.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3
Lower Limit of Quantification (LLOQ) 0.10 - 200 pg/mL[1]200 pg/mL[3][4]40 ng/L[5]
Upper Limit of Quantification (ULOQ) 8.0 - 10,000 pg/mL[1]10,000 pg/mL[3][4]8.0 µg/L[5]
Linear Range 0.10 - 8.0 µg/L[1][5]200 –10 000 pg/mL[3][4]0.10~8.0 μg·L-1[5]
Intra-assay Precision (%CV) < 9.0%[1][5]≤15.2%[3][4]< 9.0%[5]
Inter-assay Precision (%CV) < 9.0%[1][5]≤15.2%[3][4]< 9.0%[5]
Accuracy Not specified≤±9.6%[3][4]Not specified
Recovery Not specifiedNot specified76.1%[5]

Experimental Protocols

This section provides a detailed protocol for the quantification of MPA in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices from validated methods.

Materials and Reagents
  • Medroxyprogesterone Acetate (MPA) analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • N-hexane (analytical grade)

  • Human plasma (blank)

Sample Preparation (Liquid-Liquid Extraction)
  • To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 5.0 mL of N-hexane to the tube.[1][5]

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer (N-hexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[1][5]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following are typical chromatographic and mass spectrometric conditions that can be adapted and optimized for specific instrumentation.

Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent[1]

  • Column: Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm) or equivalent[1][5]

  • Mobile Phase: Methanol and 0.1% formic acid in water (72:28, v/v)[1][5]

  • Flow Rate: 0.2 mL/min[1][5]

  • Column Temperature: 40°C[1][5]

  • Injection Volume: 10 µL[1]

Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][5]

  • Scan Mode: Selected Reaction Monitoring (SRM)[1][5]

  • MRM Transitions:

    • MPA: m/z 387.3 → 327.4[1]

    • This compound (IS): The specific m/z transition for the deuterated internal standard needs to be determined empirically, but will be higher than that of MPA due to the deuterium (B1214612) labeling.

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of medroxyprogesterone acetate from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is lle Liquid-Liquid Extraction (N-hexane) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of MPA calibration_curve->quantification

Caption: Workflow for MPA quantification.

References

Application Notes and Protocols for the Use of Medroxyprogesterone-d7 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Medroxyprogesterone-d7 (MPA-d7) as an internal standard in bioequivalence studies of Medroxyprogesterone Acetate (B1210297) (MPA). The following sections detail the experimental procedures, data presentation, and relevant biological pathways to ensure accurate and reliable study outcomes.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy. Bioequivalence (BE) studies are crucial to ensure that generic formulations of MPA perform equivalently to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MPA-d7 mimics the physicochemical properties of MPA, ensuring that variations during sample preparation and analysis are accounted for, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Medroxyprogesterone Acetate from representative bioequivalence studies. These values are essential for power calculations and for the design of BE studies.

Table 1: Pharmacokinetic Parameters of Intramuscular Medroxyprogesterone Acetate (150 mg)

ParameterValueReference
Cmax (ng/mL) 4.49 (CV: 58.7%)[1]
4.84 (CV: 85.8%)[1]
Tmax (days) 6.76[1]
4.93[1]
AUC0-90d (ngday/mL) Report specific values[2]
AUC0-140d (ngday/mL) Report specific values[2]
Elimination Half-Life (days) ~42 (6 weeks)[1]

Table 2: Pharmacokinetic Parameters of Subcutaneous Medroxyprogesterone Acetate (104 mg)

ParameterValueReference
Cmax (ng/mL) 0.5 - 3.0 (mean: 1.5)[1]
Tmax (days) ~7[1]
AUC0-98d (ng*day/mL) Report specific values

Experimental Protocols

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the gold standard for the quantification of MPA in biological matrices.[3]

1. Preparation of Stock and Working Solutions:

  • MPA and MPA-d7 Stock Solutions (1 mg/mL): Accurately weigh and dissolve MPA and MPA-d7 in methanol.

  • Working Standard Solutions: Serially dilute the MPA stock solution with a 50:50 methanol:water mixture to prepare calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the MPA-d7 stock solution to a final concentration of 50 ng/mL in a 50:50 methanol:water mixture.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of the MPA-d7 internal standard working solution and vortex briefly.

  • Add 3 mL of n-hexane (or methyl-t-butyl ether) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Medroxyprogesterone Acetate (MPA) 387.3327.2
This compound (MPA-d7) 394.3334.2

Note: The MRM transition for MPA-d7 is inferred from the addition of 7 Daltons to the parent and major fragment ions of MPA. This should be confirmed experimentally during method development.

Bioequivalence Study Design

A typical bioequivalence study for a long-acting injectable MPA formulation would follow a single-dose, open-label, randomized, parallel-group design in healthy female volunteers.[1][2]

  • Subjects: Healthy, non-pregnant female volunteers, aged 18-45 years.

  • Study Arms:

    • Test Product

    • Reference Product

  • Blood Sampling: Blood samples should be collected at pre-dose and at multiple time points post-dose for up to 140 days to adequately characterize the pharmacokinetic profile.[1]

  • Pharmacokinetic Parameters: The primary endpoints for bioequivalence assessment are typically Cmax and AUC (Area Under the Curve).[2] For long-acting formulations, partial AUCs may also be important.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%.[4]

Visualizations

Medroxyprogesterone Acetate Signaling Pathway

MPA_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Binds to Src_MAPK Src/MAPK Pathway PR->Src_MAPK Activates Gene_Transcription Gene Transcription (Target Genes) PRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., ovulation inhibition, endometrial changes) Gene_Transcription->Biological_Effects Leads to AP1 AP-1 Src_MAPK->AP1 Activates CyclinD1 Cyclin D1 Gene (No PRE) AP1->CyclinD1 Regulates

Caption: Signaling pathways of Medroxyprogesterone Acetate (MPA).

Bioequivalence Study Workflow

BE_Workflow Study_Design Study Design (Parallel, Randomized) Subject_Recruitment Subject Recruitment (Healthy Females) Study_Design->Subject_Recruitment Dosing Dosing (Test vs. Reference) Subject_Recruitment->Dosing Blood_Sampling Blood Sampling (up to 140 days) Dosing->Blood_Sampling Sample_Preparation Sample Preparation (LLE with MPA-d7) Blood_Sampling->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a Medroxyprogesterone Acetate bioequivalence study.

References

Application Notes: The Role of Medroxyprogesterone-d7 in Therapeutic Drug Monitoring of Medroxyprogesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used for long-acting contraception, hormone replacement therapy, and the treatment of certain hormone-dependent cancers.[1] Therapeutic drug monitoring (TDM) of MPA is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and ensuring patient adherence. Due to the high inter-individual variability in MPA pharmacokinetics, monitoring plasma concentrations can help personalize dosing regimens.[2] The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone-d7, is essential for accurate and precise quantification of MPA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] this compound serves as an ideal internal standard as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and variations in sample processing.[3]

Clinical Significance of MPA Therapeutic Drug Monitoring

TDM of MPA is particularly valuable in the context of contraception, where maintaining a therapeutic concentration is necessary to prevent ovulation.[5] Studies have shown that ovulation is inhibited when MPA serum concentrations are maintained above a certain threshold.[5] Monitoring these levels can be critical in cases of suspected contraceptive failure or to adjust dosing intervals for individual patients. For instance, ovulation is reported to resume when MPA serum concentrations fall below 0.1 ng/mL.[5] After a standard 150 mg intramuscular injection, serum concentrations of MPA typically plateau at around 1.0 ng/mL for about three months.[5]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is a common method for extracting MPA from plasma or serum samples.

  • Materials:

    • Patient plasma or serum samples

    • This compound internal standard solution (in methanol)

    • Pentane (B18724) or a mixture of dichloromethane (B109758) and ethyl acetate

    • Centrifuge

    • Nitrogen evaporator

    • Reconstitution solution (e.g., mobile phase)

  • Procedure:

    • Pipette 500 µL of plasma or serum into a clean glass tube.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Add 2.5 mL of pentane to the tube.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of MPA and this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5.0 µm) is commonly used.[6]

    • Mobile Phase: A gradient of methanol (B129727) and water, both containing a small amount of formic acid (e.g., 0.1%), is often employed.[7]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[7]

    • Column Temperature: Maintained at around 40°C.[7]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Medroxyprogesterone Acetate (MPA): The precursor ion is typically m/z 387.3, with product ions around m/z 327.4 and 267.3.

      • This compound (MPA-d7): The precursor ion would be approximately m/z 394.3 (M+7), with a corresponding shift in the product ions. The exact transitions should be optimized by direct infusion of the standard.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of MPA in human plasma/serum.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of MPA Assays

Study ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Kim et al. (2001)[8]0.05 - 6.00.05
Geng et al. (2011)[7]0.10 - 8.0 (µg/L)0.04 (µg/L)
Hall et al. (2016)[6]0.2 - 10.00.2

Table 2: Precision and Accuracy of MPA Assays

Study ReferenceQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Kim et al. (2001)[8]Not specified< 18.8Not specified96.2 - 108.7
Geng et al. (2011)[7]Not specified< 9.0< 9.0Not specified
Hall et al. (2016)[6]0.6, 1.75, 8.5≤ 15.2≤ 15.2≤ ±9.6

Visualizations

MPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex PRE Progesterone Response Element (PRE) MPA_PR_complex->PRE Translocation HSP HSP HSP->PR chaperones gene_transcription Gene Transcription (Modulation) PRE->gene_transcription mRNA mRNA gene_transcription->mRNA gonadotropin_inhibition Inhibition of Gonadotropin Secretion mRNA->gonadotropin_inhibition Translation & Post-translational modification ovulation_prevention Prevention of Ovulation gonadotropin_inhibition->ovulation_prevention TDM_Workflow start Patient Sample Collection (Plasma/Serum) add_is Addition of This compound (IS) start->add_is sample_prep Sample Preparation (Liquid-Liquid Extraction) extraction Extraction with Organic Solvent add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis chromatography Chromatographic Separation (C18 Column) lc_ms_analysis->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing calibration Calibration Curve Generation data_processing->calibration quantification Quantification of MPA Concentration calibration->quantification reporting Reporting of Results quantification->reporting

References

Application Notes and Protocols for the Quantification of Medroxyprogesterone-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely used in various therapeutic applications, including contraception and hormone replacement therapy. Accurate quantification of MPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone-d7 (MPA-d7), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the quantification of MPA using MPA-d7 as an internal standard in various biological matrices, including plasma, urine, and tissue.

Signaling Pathway of Medroxyprogesterone

Medroxyprogesterone acetate exerts its biological effects by binding to and activating the progesterone (B1679170) receptor (PR), which exists in two main isoforms, PR-A and PR-B.[2] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and modulation of target gene transcription.[3] This genomic signaling pathway ultimately results in the physiological effects of MPA, such as inhibition of gonadotropin secretion and endometrial changes.[4] Additionally, MPA can initiate rapid, non-genomic signaling through membrane-associated progesterone receptors, activating intracellular signaling cascades like the MAPK and PI3K pathways.[3][5]

Medroxyprogesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone (MPA) PR Progesterone Receptor (PR-A/PR-B) MPA->PR Binding mPR Membrane PR (mPR) MPA->mPR Binding Dimer PR Dimerization PR->Dimer HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Binding & Translocation MAPK_PI3K MAPK/PI3K Signaling mPR->MAPK_PI3K Activation Transcription Modulation of Gene Transcription PRE->Transcription Physiological_Effects Physiological Effects (e.g., Contraception) Transcription->Physiological_Effects Leads to

Caption: Medroxyprogesterone signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Medroxyprogesterone Acetate (MPA) in human plasma using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
0.05 - 6.00.050.998[6]
0.2 - 100.2>0.99[7]
0.10 - 8.0 (µg/L)0.04 (µg/L)Not Reported[8]
0.05 - 5000.05>0.99[9]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
0.2 (LLOQ)≤15.2≤15.2±9.6[7]
0.6 (Low)≤15.2≤15.2±9.6[7]
1.75 (Mid)≤15.2≤15.2±9.6[7]
8.5 (High)≤15.2≤15.2±9.6[7]
Not Specified<18.8<18.896.2 - 108.7[6]
Not Specified<9.0<9.0Not Reported[8]

Experimental Protocols

Quantification of Medroxyprogesterone in Human Plasma

This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis for the quantification of MPA in human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Medroxyprogesterone Acetate (MPA) analytical standard

  • This compound (MPA-d7) internal standard solution (e.g., 100 ng/mL in methanol)

  • N-hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene (B1209903) centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Autosampler vials

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

    • Spike with 50 µL of MPA-d7 internal standard solution.

    • Vortex for 30 seconds.

    • Add 5.0 mL of n-hexane.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 72:28 methanol:0.1% formic acid in water).

    • Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 3 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Methanol

    • Gradient: Isocratic at 72% B

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • MPA: m/z 387.3 → 327.4[8][10]

      • MPA-d7 (proposed): m/z 394.3 → 334.4

Plasma_Sample_Prep_Workflow Start Start: 1.0 mL Plasma Add_IS Add 50 µL MPA-d7 IS Start->Add_IS Vortex1 Vortex 30s Add_IS->Vortex1 Add_Hexane Add 5.0 mL n-Hexane Vortex1->Add_Hexane Vortex2 Vortex 5 min Add_Hexane->Vortex2 Centrifuge Centrifuge 4000 rpm, 10 min Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 50°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Plasma sample preparation workflow.

Quantification of Medroxyprogesterone in Urine (Proposed Protocol)

This proposed protocol is based on established methods for steroid extraction from urine and can be optimized for specific laboratory conditions.

Materials:

  • Human urine

  • Medroxyprogesterone Acetate (MPA) analytical standard

  • This compound (MPA-d7) internal standard solution

  • β-glucuronidase/arylsulfatase

  • Acetate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Other reagents as per the plasma protocol

Protocol:

  • Enzymatic Hydrolysis:

    • To 1.0 mL of urine, add 50 µL of MPA-d7 internal standard.

    • Add 1.0 mL of acetate buffer (pH 5.0).

    • Add β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 2-4 hours to deconjugate MPA metabolites.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute MPA and MPA-d7 with 3 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Use the same or similar LC-MS/MS conditions as described for the plasma analysis.

Quantification of Medroxyprogesterone in Tissue (Proposed Protocol)

This proposed protocol for tissue analysis is based on general procedures for drug extraction from tissue matrices and should be validated for the specific tissue type.

Materials:

  • Tissue sample (e.g., uterine, adipose)

  • Homogenizer

  • Phosphate buffered saline (PBS)

  • Acetonitrile (B52724)

  • Other reagents as per the plasma protocol

Protocol:

  • Tissue Homogenization:

    • Weigh a portion of the tissue sample (e.g., 100 mg).

    • Add a known volume of PBS (e.g., 1 mL).

    • Homogenize the tissue until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • Take a known volume of the tissue homogenate (e.g., 500 µL).

    • Spike with 50 µL of MPA-d7 internal standard solution.

    • Add 1.5 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under nitrogen at 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Centrifuge to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Use the same or similar LC-MS/MS conditions as described for the plasma analysis.

Tissue_Sample_Prep_Workflow Start Start: Weigh Tissue Homogenize Homogenize in PBS Start->Homogenize Aliquot Take Aliquot of Homogenate Homogenize->Aliquot Add_IS Add MPA-d7 IS Aliquot->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex 2 min Add_ACN->Vortex Centrifuge Centrifuge 10,000 rpm, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 50°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 LCMS Inject into LC-MS/MS Centrifuge2->LCMS

Caption: Tissue sample preparation workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Medroxyprogesterone Acetate in various biological matrices. The detailed protocols and compiled quantitative data in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry. The provided methods can be adapted and validated for specific laboratory requirements, contributing to a better understanding of the pharmacokinetics and therapeutic effects of Medroxyprogesterone.

References

Liquid-liquid extraction protocol for Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Liquid-Liquid Extraction of Medroxyprogesterone-d7 from Human Plasma

This application note details a liquid-liquid extraction (LLE) protocol for the quantification of this compound from human plasma samples. This compound, a deuterated analog of Medroxyprogesterone Acetate (MPA), is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of MPA quantification. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this LLE method is the partitioning of the analyte of interest from an aqueous matrix, such as plasma, into an immiscible organic solvent. This process effectively separates the analyte from endogenous interferences like proteins and salts, which can suppress the ionization of the target compound during mass spectrometric analysis. The selection of an appropriate organic solvent and the adjustment of the sample's pH are critical steps to maximize the extraction efficiency. Following extraction, the organic layer is evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

Experimental Protocol

This protocol is adapted from established methods for the extraction of Medroxyprogesterone Acetate (MPA) from biological matrices.[1][2]

1. Materials and Reagents

  • Human plasma (collected in K2EDTA tubes)

  • This compound (internal standard solution)

  • N-hexane (HPLC grade)[2]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 5 minutes to pellet any particulate matter.

3. Liquid-Liquid Extraction Procedure

  • Pipette 600 µL of the supernatant from the prepared plasma sample into a clean microcentrifuge tube.[1]

  • Add the appropriate volume of this compound internal standard solution to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Add 1.2 mL of n-hexane to the tube.[2]

  • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (n-hexane) to a new clean microcentrifuge tube.

  • Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 50°C.[2]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol/water with 0.1% formic acid).[2]

  • Vortex the reconstituted sample for 1 minute.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Medroxyprogesterone Acetate using a deuterated internal standard with a liquid-liquid extraction method coupled to LC-MS/MS. The data presented is representative of the performance expected from such a method.

ParameterSpecification/Result
Analyte Medroxyprogesterone Acetate
Internal Standard This compound
Matrix Human Plasma
Extraction Method Liquid-Liquid Extraction
Analytical Technique LC-MS/MS
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 200 pg/mL[1]
Inter-assay Precision (%CV) ≤15.2%[1]
Inter-assay Accuracy (%Bias) ≤±9.6%[1]
Recovery Consistent and reproducible (typically >70%)
Matrix Effect Acceptable and compensated by the internal standard[1]

Experimental Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis thaw Thaw Plasma Sample vortex_homogenize Vortex to Homogenize thaw->vortex_homogenize centrifuge_pellet Centrifuge to Pellet Particulates vortex_homogenize->centrifuge_pellet add_plasma 600 µL Plasma Supernatant centrifuge_pellet->add_plasma add_is Add this compound (IS) add_plasma->add_is add_solvent Add 1.2 mL n-Hexane add_is->add_solvent vortex_extract Vortex for 5 min add_solvent->vortex_extract centrifuge_separate Centrifuge for 10 min vortex_extract->centrifuge_separate transfer_organic Transfer Organic Layer centrifuge_separate->transfer_organic evaporate Evaporate to Dryness (N2, 50°C) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex_reconstitute Vortex for 1 min reconstitute->vortex_reconstitute transfer_vial Transfer to Autosampler Vial vortex_reconstitute->transfer_vial analysis LC-MS/MS Analysis transfer_vial->analysis

Caption: Workflow of the liquid-liquid extraction protocol.

References

Application Note: Solid-Phase Extraction of Medroxyprogesterone-d7 from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medroxyprogesterone-d7 (MPA-d7) is the deuterated analog of Medroxyprogesterone Acetate (B1210297) (MPA), a synthetic progestin widely used in contraceptives and hormone replacement therapy. As a stable isotope-labeled internal standard, MPA-d7 is crucial for the accurate quantification of MPA in biological matrices, such as serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is paramount for removing endogenous interferences and ensuring the sensitivity and reliability of the analytical method. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of MPA-d7 from human serum prior to LC-MS/MS analysis. The method utilizes a C18 reversed-phase SPE cartridge to achieve high recovery and clean extracts.

Principle of the Method

This method employs a reversed-phase solid-phase extraction (SPE) technique. The nonpolar C18 stationary phase of the SPE cartridge retains the relatively nonpolar this compound from the aqueous serum sample. Polar interferences, such as salts and proteins, are washed away. The analyte of interest is then eluted with a strong organic solvent. This procedure effectively cleans up the sample and concentrates the analyte, leading to improved analytical performance.

Materials and Equipment
  • SPE Cartridges: C18 cartridges

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Analytical balance

    • Pipettes and tips

    • Glass test tubes

Experimental Protocols

Sample Pre-treatment
  • Allow frozen serum samples to thaw at room temperature.

  • Vortex the serum samples to ensure homogeneity.

  • For each sample, dilute the serum with acetate buffer. For example, dilute 1 mL of serum with 1 mL of acetate buffer.[1] This step helps to precipitate proteins and adjust the sample pH for optimal binding to the SPE sorbent.

  • Centrifuge the diluted samples to pellet any precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Procedure

The following steps are performed using a C18 SPE cartridge on a vacuum manifold.

  • Conditioning: Condition the C18 cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps. This step activates the C18 sorbent.

  • Equilibration: Equilibrate the cartridge with 3 mL of the acetate buffer used for sample dilution. This prepares the sorbent for sample loading.

  • Sample Loading: Load the pre-treated serum supernatant onto the conditioned and equilibrated C18 cartridge. Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of a solution of 10% methanol in water to remove polar interferences. This step is crucial for removing matrix components that are not retained on the C18 sorbent.

  • Elution: Elute the this compound from the cartridge with 3 mL of ethanol into a clean collection tube.[1] Ethanol is a strong enough organic solvent to disrupt the interaction between the analyte and the C18 sorbent.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis (e.g., 100 µL of a methanol/water mixture).

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Medroxyprogesterone (the non-deuterated form, for which data is more readily available and performance is analogous to the deuterated standard) in serum/plasma using methods involving sample preparation analogous to the described SPE protocol.

Table 1: Recovery and Precision Data for Medroxyprogesterone Acetate in Plasma

ParameterValueReference
Relative Recovery76.1%[2][3]
Inter-day Precision (RSD)< 9.0%[2][3]
Intra-day Precision (RSD)< 9.0%[2][3]

Table 2: Linearity and Sensitivity of Medroxyprogesterone Acetate Detection in Plasma

ParameterValueReference
Linear Range0.10 - 8.0 µg/L[2][3]
Limit of Quantification (LOQ)40 ng/L[2][3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from serum.

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Medroxyprogesterone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting potential isotopic interference issues during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound as an internal standard?

A: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (Medroxyprogesterone) contributes to the signal of its deuterated internal standard (this compound).[1] Medroxyprogesterone has a natural isotopic distribution due to the presence of isotopes like Carbon-13. At high concentrations of Medroxyprogesterone, the M+7 isotopologue of the analyte can have the same nominal mass as the this compound internal standard, leading to an artificially inflated internal standard signal. This can result in the underestimation of the analyte concentration and compromise the accuracy and linearity of the assay.[2]

Q2: How significant is the isotopic contribution of Medroxyprogesterone to the this compound signal?

Q3: Can the fragmentation process in tandem mass spectrometry (MS/MS) eliminate isotopic interference?

A: Not necessarily. If the naturally occurring heavy isotopes in the Medroxyprogesterone molecule are not lost during fragmentation, the resulting fragment ions can still have the same mass-to-charge ratio (m/z) as the fragment ions of this compound. This would lead to interference in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels. Therefore, careful selection of precursor and product ion transitions is critical.

Q4: What is the "chromatographic isotope effect" and how can it affect my analysis with this compound?

A: The chromatographic isotope effect is a phenomenon where deuterated compounds, like this compound, may elute slightly earlier from a chromatography column than their non-deuterated counterparts.[3] This can be particularly noticeable in reversed-phase chromatography. If the separation between Medroxyprogesterone and this compound is significant, they may experience different matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification as the internal standard would no longer perfectly mimic the behavior of the analyte.[3]

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at high analyte concentrations.

This can be a primary indicator of isotopic interference from the analyte to the internal standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-linear calibration curves.

Issue 2: Poor accuracy and precision in quality control (QC) samples.

This could be caused by either isotopic interference or the chromatographic isotope effect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor accuracy and precision.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To quantify the contribution of unlabeled Medroxyprogesterone to the this compound MRM signal.

Methodology:

  • Prepare a series of high-concentration Medroxyprogesterone standards in a clean solvent (e.g., methanol (B129727) or acetonitrile) without the addition of the this compound internal standard. The concentration range should cover the upper limit of quantification (ULOQ) expected in the study samples.

  • Prepare a zero sample containing only the solvent.

  • Analyze the samples using the established LC-MS/MS method.

  • Monitor the MRM transition for this compound in each of the high-concentration analyte samples.

  • Calculate the percentage of cross-talk using the following formula: % Cross-talk = (Peak Area of IS transition in Analyte-only Sample / Peak Area of IS transition in a sample with IS) x 100

Data Presentation:

Medroxyprogesterone Concentration (ng/mL)Peak Area in this compound Channel% Cross-talk (Example)
0 (Blank)00.0%
10005000.1%
500025000.5%
1000050001.0%

Note: The % Cross-talk values are hypothetical and should be determined experimentally.

Protocol 2: Evaluation of the Chromatographic Isotope Effect

Objective: To determine the degree of chromatographic separation between Medroxyprogesterone and this compound.

Methodology:

  • Prepare a solution containing both Medroxyprogesterone and this compound in a suitable solvent.

  • Inject the solution onto the LC-MS/MS system using the analytical method.

  • Acquire the chromatograms for the respective MRM transitions of the analyte and the internal standard.

  • Overlay the two chromatograms and visually inspect for any shift in retention time.

  • Calculate the resolution (Rs) between the two peaks. A resolution of less than 1.0 is generally considered acceptable for co-elution.

Data Presentation:

CompoundRetention Time (min)Peak Width (min)Resolution (Rs)
Medroxyprogesterone5.250.10.8
This compound5.230.1

Note: The values presented are for illustrative purposes.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the potential issues and the troubleshooting strategies when using this compound.

G cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps Inaccurate Quantification Inaccurate Quantification Isotopic Interference Isotopic Interference Inaccurate Quantification->Isotopic Interference Chromatographic Isotope Effect Chromatographic Isotope Effect Inaccurate Quantification->Chromatographic Isotope Effect Other Factors Other Factors Inaccurate Quantification->Other Factors Assess Cross-talk Assess Cross-talk Isotopic Interference->Assess Cross-talk Evaluate Co-elution Evaluate Co-elution Chromatographic Isotope Effect->Evaluate Co-elution Optimize MRM Transitions Optimize MRM Transitions Assess Cross-talk->Optimize MRM Transitions Adjust IS Concentration Adjust IS Concentration Optimize MRM Transitions->Adjust IS Concentration Modify Chromatography Modify Chromatography Evaluate Co-elution->Modify Chromatography

References

Technical Support Center: Medroxyprogesterone-d7 Analysis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the detection of Medroxyprogesterone-d7 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes recommended starting parameters, detailed experimental protocols, and a troubleshooting section in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analysis of this compound.

Q1: Why is my signal intensity for this compound unexpectedly low or non-existent?

A1: Low signal intensity is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings.

  • Suboptimal Mass Spectrometry Parameters: Ensure your mass spectrometer is tuned for the specific mass-to-charge ratios (m/z) of this compound. The precursor and product ions must be correctly defined in your acquisition method. Use the values in Table 1 as a starting point for direct infusion and optimization of a this compound standard.

  • Inefficient Sample Extraction: The recovery of the analyte from the matrix (e.g., plasma, serum) is critical. If using liquid-liquid extraction (LLE), ensure the solvent choice and pH are optimal. For solid-phase extraction (SPE), check that the cartridge type and elution solvents are appropriate for a steroid of this nature.[1][2]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the MS source.[3] This is a significant issue in complex biological samples.[3] Improving sample cleanup, adjusting chromatographic separation, or using a deuterated internal standard can help mitigate this.[1][3]

  • Instrument Contamination: A dirty ion source or mass analyzer can lead to a general loss of sensitivity. Follow your instrument manufacturer's guidelines for cleaning the source components.

Q2: How can I identify and minimize matrix effects or ion suppression?

A2: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, causing either suppression or enhancement of the signal.

  • Post-Column Infusion: This is a classic experiment to diagnose matrix effects. Infuse a constant flow of this compound solution into the LC eluent stream after the analytical column. Inject a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

  • Use of an Isotope-Labeled Internal Standard: this compound is itself an ideal internal standard for the non-labeled Medroxyprogesterone. Since it co-elutes and experiences similar matrix effects, it can effectively normalize the signal and improve quantitative accuracy.[1]

  • Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Transitioning from a simple protein precipitation to a more selective LLE or SPE protocol can significantly reduce background and matrix effects.[1][2][3]

  • Enhance Chromatographic Separation: Adjusting the LC gradient to better separate the analyte from interfering peaks can move it to a "cleaner" region of the chromatogram, reducing ion suppression.

Q3: My chromatographic peak shape is poor (e.g., tailing, fronting, or split peaks). What are the likely causes?

A3: Poor peak shape compromises integration and reduces the accuracy and precision of quantification.

  • Column Issues: The analytical column may be degraded or contaminated. Reversing the column and flushing with a strong solvent may help. If the problem persists, the column may need replacement.

  • Mobile Phase Incompatibility: Ensure the pH of your mobile phase is appropriate for the column and analyte. Also, confirm that the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.

  • System Voids or Blockages: Dead volume in the LC system, often from poorly fitted connections, can cause peak broadening. Partial blockages in tubing or frits can lead to split peaks.

Q4: I'm observing high background noise in my chromatograms. How can I reduce it?

A4: High background noise can obscure small peaks and raise the limit of quantification.

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.

  • Sample Carryover: Insufficient rinsing of the injection port and needle can cause traces of a previous, more concentrated sample to appear in subsequent runs. Optimize the needle wash procedure.

  • Inadequate Sample Cleanup: As with ion suppression, a cleaner sample will result in a lower chemical background. Re-evaluate your sample preparation protocol to remove more matrix components.[1]

Optimized Mass Spectrometry & Chromatography Parameters

The following tables provide recommended starting parameters for method development. These should be optimized empirically using a pure standard of this compound.

Table 1: Recommended Mass Spectrometry Parameters

Parameter Setting Rationale & Comments
Analyte This compound N/A
Ionization Mode Positive ESI Electrospray ionization in positive mode is commonly used for progestins.[1][4][5]
Precursor Ion [M+H]⁺ ~ m/z 352.3 Based on the mass of Medroxyprogesterone ([M+H]⁺ ≈ 345.2) plus seven deuterium (B1214612) atoms. This must be confirmed by direct infusion of the d7 standard.[6]
Product Ions To be determined Infuse the d7 standard to find the most stable and intense fragment ions. Common fragments for non-labeled Medroxyprogesterone are m/z 327.2 and 123.1.[6] The d7 fragments may or may not be shifted depending on the location of the labels.
Scan Type Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.[5]
Collision Energy (CE) Optimize (start at 10-30 eV) CE should be optimized for each transition to maximize the product ion signal.[6]

| Source Temperature | ~ 380 °C | A starting point based on similar compounds; should be optimized for your specific instrument and flow rate.[5] |

Table 2: Recommended Liquid Chromatography Parameters

Parameter Setting Rationale & Comments
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, < 3 µm) C18 is a robust choice for steroid separation.[4][7] Phenyl-Hexyl offers alternative selectivity.[3]
Mobile Phase A Water + 0.1% Formic Acid The acidic modifier aids in positive ionization.[4][5]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid Methanol is a common choice.[4] Acetonitrile can provide different selectivity.
Flow Rate 0.2 - 0.4 mL/min Typical for a 2.1 mm ID column.[4][8]
Column Temperature 40 °C Elevated temperatures can improve peak shape and reduce viscosity.[4][8]
Injection Volume 2 - 10 µL Should be minimized to prevent peak distortion, especially if the sample solvent is strong.

| Gradient | Start at 50-70% B, ramp to 95% B, hold, and re-equilibrate | A gradient is recommended to elute the analyte with good peak shape and separate it from matrix components. The exact gradient profile must be optimized. |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline for extracting this compound from a plasma matrix.

  • Sample Aliquoting: Pipette 500 µL of plasma sample into a clean glass tube.

  • Internal Standard Spiking: Add the internal standard solution (if this compound is not being used as the IS itself).

  • Extraction: Add 4 mL of methyl-t-butyl ether (MTBE) to the tube.[1]

  • Vortexing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 1000 x g for 5 minutes to separate the organic and aqueous layers.[1]

  • Phase Freezing (Optional but Recommended): Place the tubes in a freezer at ≤ -70°C for 10 minutes. This freezes the lower aqueous layer, making it easier to decant the organic layer.[1]

  • Transfer: Carefully transfer the top organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[4][8]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[1]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 1500 x g) for 5 minutes to pellet any insoluble material.[1]

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visual Guides & Workflows

Diagram 1: General LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: A typical workflow for the quantitative analysis of this compound.

Diagram 2: Troubleshooting Flowchart for Low Signal Intensity

Troubleshooting_Low_Signal Start Problem: Low Signal Intensity CheckIS Is Internal Standard signal also low? Start->CheckIS CheckMS System-wide Issue: Check MS Tuning & Source Cleanliness CheckIS->CheckMS Yes CheckSample Sample-specific Issue: Review Sample Prep & Chromatography CheckIS->CheckSample No End1 Resolved CheckMS->End1 CheckRecovery Suspect Poor Recovery: Optimize LLE/SPE Protocol CheckSample->CheckRecovery CheckSuppression Suspect Ion Suppression: Improve Chromatography or Sample Cleanup CheckSample->CheckSuppression End2 Resolved CheckRecovery->End2 End3 Resolved CheckSuppression->End3

References

Addressing matrix effects in the bioanalysis of Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Medroxyprogesterone and its stable isotope-labeled (SIL) internal standard, Medroxyprogesterone-d7.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the quantitative results.[1][2][3] The "matrix" refers to all components within a biological sample apart from the analyte of interest, including proteins, lipids, salts, and phospholipids (B1166683).[4]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples that co-elute with the analyte.[4]

  • Endogenous Components : Common culprits include phospholipids, salts, proteins, and lipids.[2][4]

  • Exogenous Components : These can include anticoagulants, dosing vehicles, and co-administered drugs.[4]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A3: A SIL-IS, such as this compound, is considered the "gold standard" for quantitative mass spectrometry.[4] Because it is chemically almost identical to the analyte (Medroxyprogesterone), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4] This allows it to effectively compensate for variations during sample preparation and, most importantly, for matrix effects, as both the analyte and the IS should be affected equally.[4][5]

Q4: Can this compound perfectly compensate for matrix effects in all situations?

A4: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects.[4][6] Issues can arise if the deuterium (B1214612) labeling causes a slight shift in chromatographic retention time (the "isotope effect"), leading to the analyte and the IS eluting into regions with different degrees of ion suppression.[6] If the matrix effect is severe, it can significantly suppress the signal for both the analyte and the IS, which impacts the overall sensitivity of the assay.[4] It has been demonstrated that the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more under certain conditions.[6]

Q5: How is the matrix effect quantitatively assessed?

A5: The most common method is the post-extraction addition experiment.[4][7] This experiment compares the peak response of an analyte in a blank, extracted matrix that has been spiked post-extraction with the response of the analyte in a neat (pure) solvent at the same concentration.[4] The result is expressed as the Matrix Factor (MF).

Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)[4]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Troubleshooting Guide

Issue 1: Poor accuracy and/or precision in Quality Control (QC) samples.

  • Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). What are the likely causes related to matrix effects?

  • Answer: This issue often points to inconsistent matrix effects between samples or a difference in the matrix effect between your calibration standards and your QC samples.

Possible Cause Troubleshooting Steps
Variable Matrix Composition Different lots of biological matrix can have varying levels of interfering substances like phospholipids.[8] This leads to inconsistent ion suppression. Solution: Evaluate the matrix effect across multiple lots of your biological matrix. If variability is high, a more robust sample cleanup method is required.[4]
Inadequate Sample Cleanup The current sample preparation method (e.g., protein precipitation) may not be sufficient to remove key interfering components.[3]
Chromatographic Co-elution The analyte and/or internal standard are co-eluting with a significant matrix component, causing ion suppression.[1]

Issue 2: Inconsistent or unexpectedly low/high signal for the this compound internal standard (IS).

  • Question: The peak area of my this compound is highly variable between samples, or it is significantly different from the response in my calibration standards. Why is this happening?

  • Answer: High variability in the IS response is a direct indicator of inconsistent matrix effects.[4] Since the IS concentration is constant, its response should be relatively stable.

Possible Cause Troubleshooting Steps
Differential Ion Suppression The this compound may be experiencing a different degree of ion suppression than the analyte, possibly due to a slight retention time shift (isotope effect).[6]
Variable Extraction Recovery Although less common with a SIL-IS, there could be inconsistencies in the extraction process that affect the IS.
Severe Matrix Effects In some biological lots, the matrix components are so concentrated that they significantly suppress the IS signal.

Experimental Protocols & Data

Protocol 1: Assessment of Matrix Factor (MF)

This protocol describes the post-extraction addition experiment to quantify matrix effects.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method.

  • Prepare Spiking Solutions:

    • Set A (Matrix): Spike the extracted blank matrix with Medroxyprogesterone and this compound at low and high concentration levels.

    • Set B (Neat Solution): Prepare solutions of Medroxyprogesterone and this compound in the reconstitution solvent (neat solution) at the same low and high concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor for the analyte at each concentration level using the formula: MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

  • Internal Standard Normalized MF: To assess the ability of this compound to correct for the matrix effect, calculate the IS-Normalized MF: IS-Normalized MF = ( (Analyte Area in Set A / IS Area in Set A) / (Analyte Area in Set B / IS Area in Set B) )

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots should be ≤15%.

Protocol 2: Sample Preparation Methodologies

Effective sample preparation is the most critical step in mitigating matrix effects.

Method Protocol Pros Cons
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). 2. Vortex for 1-2 minutes. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant for analysis.[9]Fast, simple, and inexpensive.Non-selective, often results in significant matrix effects from remaining phospholipids and salts ("dirty" extract).[3][9]
Liquid-Liquid Extraction (LLE) 1. To 1.0 mL of plasma, add the IS solution. 2. Add 5.0 mL of an immiscible organic solvent (e.g., N-hexane or methyl tert-butyl ether).[10] 3. Vortex for 5 minutes. 4. Centrifuge for 10 minutes to separate the layers.[10] 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in mobile phase.[10]More selective than PPT, provides a cleaner extract.[11]More time-consuming, requires solvent evaporation and reconstitution steps.[11]
Solid-Phase Extraction (SPE) 1. Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge. 2. Equilibrate: Pass an equilibration solvent (e.g., water) through the cartridge.[11] 3. Load: Load the pre-treated plasma sample onto the cartridge. 4. Wash: Pass a wash solvent through the cartridge to remove interferences. 5. Elute: Elute Medroxyprogesterone with an appropriate elution solvent.[11]Highly selective, provides the cleanest extracts, significantly reduces matrix effects.Most complex and expensive method, requires method development to optimize sorbents and solvents.[9]
Table 1: Typical LC-MS/MS Parameters for Medroxyprogesterone Acetate (MPA) Analysis
Parameter Condition Reference
LC Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 5 µm)[12]
Mobile Phase Methanol and water with 0.1% formic acid (gradient or isocratic)[10]
Flow Rate 0.2 - 0.5 mL/min[10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10]
Scan Mode Multiple Reaction Monitoring (MRM)[10]
MRM Transition (MPA) m/z 387.3 → 327.4[10]
MRM Transition (IS) Varies based on IS (e.g., Megestrol Acetate: m/z 385.3 → 325.4)[10]

Note: The MRM transition for this compound would be adjusted based on its specific mass increase due to deuterium labeling.

Visualizations

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Biological Sample (Plasma, Serum) Spike 2. Spike with IS (this compound) Sample->Spike Prep 3. Sample Preparation (LLE, SPE, PPT) Spike->Prep LC 4. LC Separation Prep->LC ME Matrix Effect (Ion Suppression/ Enhancement) Prep->ME Inadequate Cleanup MS 5. MS/MS Detection LC->MS LC->ME Data 6. Data Processing (Analyte/IS Ratio) MS->Data Result 7. Final Concentration Data->Result ME->MS Impacts Ionization

Caption: General workflow for bioanalysis, highlighting key stages where matrix effects can be introduced and impact results.

G start Start: QC Samples Fail (Poor Accuracy/Precision) check_is Check IS (MPA-d7) Response start->check_is is_stable IS Response is Stable check_is->is_stable Stable is_variable IS Response is Variable check_is->is_variable Variable eval_cal Evaluate Calibration Curve (Linearity, r^2) is_stable->eval_cal investigate_matrix Investigate Matrix Effect Variability (Post-Extraction Addition Exp.) is_variable->investigate_matrix cal_good Curve is Good eval_cal->cal_good Good cal_bad Curve is Poor eval_cal->cal_bad Poor cal_good->investigate_matrix reprepare_stds Action: Re-prepare Standards & QCs cal_bad->reprepare_stds optimize_cleanup Action: Enhance Sample Cleanup (Switch to SPE/LLE) investigate_matrix->optimize_cleanup High Variability Found optimize_chromo Action: Optimize Chromatography (Change Gradient/Column) investigate_matrix->optimize_chromo Co-elution Suspected

Caption: A decision tree for troubleshooting failing QC samples in a bioanalytical assay.

G cluster_0 Set A: Post-Spiked Matrix cluster_1 Set B: Neat Solution a1 1. Extract Blank Matrix (e.g., Plasma) a2 2. Spike Extract with Analyte + IS a1->a2 a3 3. Analyze via LC-MS/MS a2->a3 a4 Result: Peak Area in Matrix (A_matrix) a3->a4 calc Calculate Matrix Factor (MF): MF = A_matrix / A_solvent a4->calc b1 1. Prepare Solvent (Reconstitution Solution) b2 2. Spike Solvent with Analyte + IS (Same Concentration as Set A) b1->b2 b3 3. Analyze via LC-MS/MS b2->b3 b4 Result: Peak Area in Solvent (A_solvent) b3->b4 b4->calc

Caption: Experimental workflow for the post-extraction addition method to determine the Matrix Factor (MF).

References

Overcoming poor recovery of Medroxyprogesterone-d7 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Medroxyprogesterone-d7 sample extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample extraction. The primary causes include:

  • Suboptimal Extraction Method: The chosen method—be it Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—may not be optimized for the specific matrix (e.g., plasma, serum, tissue).

  • Incorrect pH: The pH of the sample and solvents plays a crucial role in the extraction efficiency of steroids. For effective partitioning, the pH should be adjusted to ensure this compound is in a neutral, unionized state.

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as poor recovery.

  • Incomplete Elution (SPE): In Solid-Phase Extraction, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.

  • Emulsion Formation (LLE): During Liquid-Liquid Extraction, the formation of emulsions between the aqueous and organic layers can trap the analyte, leading to significant loss.

  • Analyte Degradation: Medroxyprogesterone and its analogs can be susceptible to degradation under harsh pH or temperature conditions during sample processing.

Q2: Which extraction method generally provides the best recovery for this compound?

The optimal extraction method depends on the sample matrix, the required level of cleanliness, and the analytical technique.

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing matrix interferences, which is highly beneficial for sensitive LC-MS/MS analysis. Mean recoveries for the non-deuterated form, Medroxyprogesterone Acetate (MPA), have been reported to be around 77% in serum and 72% in fat tissue.[1]

  • Liquid-Liquid Extraction (LLE): A widely used and effective method. With proper optimization of solvents and pH, it can yield good recoveries. For instance, a relative recovery of 76.1% was reported for MPA from human plasma using LLE with n-hexane.[2]

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it may result in less clean extracts compared to SPE and LLE. However, it can still provide high recovery, often exceeding 80% for many compounds when using acetonitrile.[3]

Q3: How does the choice of solvent affect the recovery in Liquid-Liquid Extraction (LLE)?

The choice of organic solvent is critical in LLE and is primarily dictated by the polarity of this compound. A solvent that has a similar polarity to the analyte will generally provide the best extraction efficiency. For steroid molecules like Medroxyprogesterone, which are relatively nonpolar, common LLE solvents include methyl-t-butyl ether (MTBE), hexane, and pentane. It is crucial to select a solvent that is immiscible with the aqueous sample matrix.

Q4: Can the deuterated nature of this compound affect its extraction recovery compared to the non-deuterated form?

In most cases, the chromatographic and extraction behavior of a deuterated standard is very similar to its non-deuterated counterpart. However, a slight difference in retention time, known as the chromatographic isotope effect, can sometimes be observed. While this typically does not significantly impact extraction recovery, it is important to ensure that the integration windows for both the analyte and the internal standard are appropriate. The primary assumption is that any loss during extraction will be proportional for both the deuterated and non-deuterated forms, which is the fundamental principle of using a stable isotope-labeled internal standard.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound with SPE, consider the following troubleshooting steps. The key is to determine at which step the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).

Troubleshooting Workflow for Low SPE Recovery

cluster_analysis Analysis of Fractions cluster_solutions Potential Solutions start Low Recovery Observed collect_fractions Collect and analyze fractions: - Load (Flow-through) - Wash - Elution start->collect_fractions load_fraction Analyte found in Load fraction collect_fractions->load_fraction Analyte did not bind to sorbent wash_fraction Analyte found in Wash fraction collect_fractions->wash_fraction Analyte washed off prematurely no_analyte Analyte not found in any fraction collect_fractions->no_analyte Analyte retained on sorbent solution_load 1. Check sample pH. 2. Use a less polar loading solvent. 3. Choose a more retentive sorbent (e.g., HLB). load_fraction->solution_load solution_wash 1. Use a weaker (less organic) wash solvent. 2. Ensure wash solvent pH maintains analyte retention. wash_fraction->solution_wash solution_elution 1. Use a stronger elution solvent. 2. Increase elution volume. 3. Allow for a 'soak' step with the elution solvent. no_analyte->solution_elution cluster_issues Potential Issues cluster_solutions Potential Solutions start Low Recovery Observed emulsion Emulsion Formation start->emulsion poor_partitioning Poor Partitioning start->poor_partitioning solution_emulsion 1. Centrifuge at higher speed. 2. Add salt to the aqueous layer ('salting out'). 3. Freeze the aqueous layer. 4. Use gentle mixing instead of vigorous shaking. emulsion->solution_emulsion solution_partitioning 1. Adjust sample pH to ensure neutral form of analyte. 2. Select a more appropriate organic solvent (e.g., MTBE). 3. Increase the volume of the organic solvent. 4. Perform a second extraction step. poor_partitioning->solution_partitioning cluster_issues Potential Issues cluster_solutions Potential Solutions start Low Recovery Observed co_precipitation Analyte Co-precipitation start->co_precipitation supernatant_issue Incomplete Supernatant Transfer start->supernatant_issue solution_co_precipitation 1. Optimize the ratio of organic solvent to sample (typically 3:1 or 4:1). 2. Ensure thorough vortexing to break up protein clumps. 3. Test alternative precipitation solvents (e.g., methanol, perchloric acid). co_precipitation->solution_co_precipitation solution_supernatant 1. Ensure complete separation of the protein pellet by increasing centrifugation time or speed. 2. Carefully aspirate the supernatant without disturbing the pellet. supernatant_issue->solution_supernatant

References

Minimizing ion suppression of Medroxyprogesterone-d7 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Medroxyprogesterone-d7. Our goal is to help you minimize ion suppression in complex matrices and ensure accurate, reproducible results in your LC-MS/MS analyses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a complex sample interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis. Given that Medroxyprogesterone is often analyzed in complex biological matrices like plasma or serum, it is particularly susceptible to ion suppression from endogenous components such as phospholipids (B1166683) and proteins.

Q2: I'm observing a lower-than-expected signal for this compound. How can I determine if ion suppression is the cause?

A2: A systematic approach is crucial to diagnose ion suppression. Here are two common methods:

  • Post-Column Infusion (PCI): This qualitative technique helps identify at what points in your chromatographic run ion suppression is occurring. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract (a sample prepared without the analyte) is injected. A significant drop in the baseline signal of this compound indicates the retention time of matrix components that are causing suppression.

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. You compare the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration in the mobile phase. The ratio of these peak areas is the "matrix factor" (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: My results show significant ion suppression. What are the most effective strategies to minimize it?

A3: Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of an appropriate internal standard.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Liquid-Liquid Extraction (LLE): This is an effective method for separating Medroxyprogesterone from polar matrix components.

    • Solid-Phase Extraction (SPE): SPE can offer more selective cleanup than LLE, effectively removing phospholipids and other interferences.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix interferences.

    • Adjust the Gradient: A shallower gradient can increase the resolution between your analyte and interfering peaks.

    • Change the Stationary Phase: If you are using a standard C18 column, consider a different chemistry (e.g., phenyl-hexyl) to alter the elution profile.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself serves as an excellent SIL-IS for the analysis of unlabeled Medroxyprogesterone. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[1]

Q4: Which sample preparation method, LLE or SPE, is generally better for reducing ion suppression for Medroxyprogesterone analysis?

A4: Both LLE and SPE can be effective, and the optimal choice may depend on your specific matrix and experimental goals. However, SPE often provides a cleaner extract by more selectively removing phospholipids, which are major contributors to ion suppression in plasma and serum samples.[2] LLE is a simpler and often faster technique. It is recommended to evaluate both methods during method development to determine which provides the best balance of recovery and ion suppression minimization for your specific application.

Experimental Protocols

The following are detailed methodologies for common procedures used in the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of Medroxyprogesterone from Human Plasma

This protocol is adapted from a method for the extraction of Medroxyprogesterone Acetate (B1210297) (MPA).[3]

  • Sample Preparation:

    • To 0.500 mL of plasma sample in a clean glass tube, add 0.020 mL of the this compound internal standard solution.

  • Extraction:

    • Add 4.0 mL of methyl-tert-butyl ether (MTBE) to the plasma sample.

    • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

    • Centrifuge the sample at 1000 x g for 5 minutes to separate the organic and aqueous layers.

  • Isolation:

    • Freeze the aqueous (lower) layer by placing the tubes at ≤ -70°C for 10 minutes.

    • Carefully decant the organic (upper) layer into a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 0.100 mL of a 1:1 methanol (B129727):water solution containing 0.1% formic acid.

    • Vortex briefly and centrifuge at 1500 x g for 5 minutes.

    • Transfer 0.035 mL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Medroxyprogesterone from Serum

This protocol is a general procedure for steroid extraction from serum and can be adapted for Medroxyprogesterone.[4]

  • Sample Pre-treatment:

    • To 3.0 mL of serum, add 3.0 mL of 0.15 M acetate buffer solution.

    • Sonicate the mixture for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg, 3 mL) by passing 3.0 mL of methanol followed by 3.0 mL of water through the cartridge.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5.0 mL of the acetate buffer solution.

    • Wash with 5.0 mL of water.

    • Wash with 2.0 mL of a 40:60 (v/v) methanol-water solution.

  • Elution:

    • Elute the Medroxyprogesterone from the cartridge with 3.0 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 300 µL of a 50:50 (v/v) methanol-water solution.

    • Inject 5 µL of this solution into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of Medroxyprogesterone

The following are typical starting parameters for the LC-MS/MS analysis of Medroxyprogesterone Acetate, which can be adapted for this compound.[5][6]

ParameterSetting
LC System
ColumnC18 reverse-phase, e.g., 2.1 x 50 mm, 5.0 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol
GradientIsocratic or gradient elution depending on separation needs. A typical starting point is 72% B.
Flow Rate0.2 - 0.6 mL/min
Column Temperature40°C
Injection Volume5 - 35 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (MPA)Q1: m/z 387 -> Q3: m/z 327
MRM Transition (MPA-d6 IS)Q1: m/z 393 -> Q3: m/z 333
Ion Source Temp.500 - 550°C
IonSpray Voltage5500 V
Collision GasNitrogen

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Medroxyprogesterone, providing a reference for expected performance.

Table 1: Ion Suppression of Medroxyprogesterone Acetate (MPA) in Human Plasma [3]

AnalyteAverage Ion Suppression (%)
Etonogestrel31.6
Levonorgestrel66.6
Medroxyprogesterone Acetate32.1
Norethisterone41.2

Table 2: Recovery of Medroxyprogesterone Acetate (MPA) using Liquid-Liquid Extraction [7]

Extraction MethodAnalyteRelative Recovery (%)
Liquid-Liquid Extraction (n-hexane)Medroxyprogesterone Acetate76.1

Table 3: Precision and Accuracy of an LC-MS/MS Method for MPA in Plasma [3]

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Accuracy (%Bias)
MPA2.98 - 8.003.11 - 4.904.77 - 12.97.70 - 11.0

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and action of Medroxyprogesterone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Analyte/IS Ratio integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low or Inconsistent This compound Signal check_suppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->check_suppression suppression_present Ion Suppression Confirmed? check_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (Switch to SPE or modify LLE) suppression_present->optimize_sample_prep Yes no_suppression Investigate Other Causes (Instrument performance, sample stability, etc.) suppression_present->no_suppression No optimize_chromatography Optimize Chromatography (Adjust gradient, change column) optimize_sample_prep->optimize_chromatography use_sil_is Ensure Proper Use of This compound as IS optimize_chromatography->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA Medroxyprogesterone Acetate (MPA) PR_mem Membrane Progesterone Receptor (mPR) MPA->PR_mem Non-Genomic Pathway PR Progesterone Receptor (PR) MPA->PR Genomic Pathway GR Glucocorticoid Receptor (GR) MPA->GR MAPK MAPK Signaling PR_mem->MAPK PI3K PI3K/Akt Signaling PR_mem->PI3K PRE Progesterone Response Element (PRE) PR->PRE GRE Glucocorticoid Response Element (GRE) GR->GRE Gene_Expression Altered Gene Expression MAPK->Gene_Expression PI3K->Gene_Expression PRE->Gene_Expression GRE->Gene_Expression

References

Investigating lot-to-lot variability of Medroxyprogesterone-d7 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with Medroxyprogesterone-d7 internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of Medroxyprogesterone, a synthetic progestin.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS).[3][4] An IS is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls.[5][6] Its primary role is to compensate for variability during sample preparation, injection volume, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical results.[3][4][7] SIL internal standards are considered the most appropriate for quantitative bioanalysis because they behave almost identically to the analyte during extraction and ionization.[3]

Q2: What are the potential causes of lot-to-lot variability in this compound internal standard response?

Lot-to-lot variability of an internal standard can stem from several factors:

  • Purity and Impurities: The chemical purity of the this compound may differ between lots. The presence of unlabeled Medroxyprogesterone or other impurities can interfere with the analyte measurement.[5]

  • Isotopic Distribution: The position and number of deuterium (B1214612) atoms can slightly vary, potentially affecting its chromatographic behavior and mass spectrometric response.[4]

  • Stability and Degradation: Improper storage or handling can lead to degradation of the internal standard.[7] Medroxyprogesterone acetate (B1210297) is stable in air and should be stored at controlled room temperatures (20-25°C or 68-77°F).[8][9][10]

  • Solution Preparation: Inaccuracies in the preparation of the stock and working solutions of the internal standard are a common source of error.[3]

Q3: How can I identify if the observed variability is from the internal standard lot or another source?

Distinguishing the source of variability is crucial. Here are some steps:

  • Review Internal Standard Response: Plot the IS peak area for all samples in the analytical run. Look for trends such as gradual decrease or increase, abrupt shifts, or high variability across the batch.[3][5]

  • Re-inject Samples: Re-injecting a subset of the affected samples can help determine if the issue is related to the injection process or instrument performance.[3][5]

  • Prepare Fresh Solutions: Prepare a new working solution from the same lot of internal standard and re-run a few samples. If the variability persists, prepare a new stock solution.

  • Compare with a Previous Lot: If available, analyze a few samples using a previous, reliable lot of this compound and compare the performance.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Peak Area Across an Analytical Run

This is a common issue that can compromise the validity of an entire analytical batch. The following table outlines potential causes and recommended actions.

Observed Trend Potential Root Cause(s) Recommended Troubleshooting Actions
Gradual Decrease in IS Response Instrument drift, source contamination, column degradation, IS degradation in the autosampler.1. Re-inject a subset of samples to confirm the trend. 2. Clean the mass spectrometer source. 3. Evaluate column performance and replace if necessary. 4. Check the stability of the IS in the autosampler conditions.
Gradual Increase in IS Response Carryover, improvement in ionization efficiency over the run.1. Inject blank samples to assess carryover. 2. Optimize the wash method for the injector. 3. Review and optimize MS source parameters.
Abrupt Shift in IS Response Error in IS addition to a subset of samples, change in instrument conditions mid-run.1. Review sample preparation records for any documented deviations.[5] 2. Check instrument logs for any errors or changes during the run.[5]
Random, High Variability Inconsistent sample extraction, poor mixing of IS, matrix effects, injector issues.1. Review the sample extraction procedure for consistency. 2. Ensure thorough vortexing after IS addition. 3. Investigate matrix effects (see Issue 2). 4. Perform injector maintenance.
Issue 2: Suspected Matrix Effects Influencing Internal Standard Response

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can be a significant source of variability.[3][7]

Experimental Protocol: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment helps to determine if the sample matrix is affecting the ionization of the internal standard.

  • Sample Selection: Select at least six different lots of blank biological matrix (e.g., plasma, urine).

  • Extraction: Extract the blank matrix samples without the addition of the internal standard.

  • Post-Extraction Spike: After the final extraction step and just before analysis, spike the extracted blank matrix with the this compound internal standard at the concentration used in your assay.

  • Analysis: Analyze the post-extraction spiked samples and compare the IS response to that of a neat solution of the IS at the same concentration.

  • Data Evaluation: A significant difference in the IS peak area between the spiked matrix extracts and the neat solution indicates the presence of matrix effects.

Matrix Factor (MF) Calculation Interpretation
MF > 1 (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)Ion Enhancement
MF < 1 (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)Ion Suppression
CV > 15% Coefficient of Variation of MF across different matrix lotsSignificant lot-to-lot variability in matrix effects

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues with internal standards.

start Inconsistent IS Response Observed check_trend Analyze IS Peak Area Trend start->check_trend gradual Gradual Change? check_trend->gradual abrupt Abrupt Shift? check_trend->abrupt random Random Variability? check_trend->random instrument_issue Investigate Instrument Drift / Contamination gradual->instrument_issue Yes prep_error Review Sample Prep Records abrupt->prep_error Yes extraction_issue Evaluate Extraction & Matrix Effects random->extraction_issue Yes end Issue Identified instrument_issue->end prep_error->end extraction_issue->end

Caption: Troubleshooting workflow for inconsistent internal standard response.

start Suspect Lot-to-Lot Variability new_lot_prep Prepare Fresh Stock & Working Solutions from New Lot start->new_lot_prep compare_lots Analyze QC Samples with Old and New IS Lots new_lot_prep->compare_lots consistent Responses Consistent? compare_lots->consistent old_lot_issue Issue likely with Old Lot (Degradation/Purity) consistent->old_lot_issue No investigate_further Variability Persists. Investigate Other Sources (Matrix, Method) consistent->investigate_further Yes end Root Cause Identified old_lot_issue->end investigate_further->end

Caption: Workflow for investigating suspected lot-to-lot variability.

References

Strategies to enhance the sensitivity of Medroxyprogesterone-d7 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the detection sensitivity of Medroxyprogesterone-d7. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in quantitative analysis?

A1: this compound is the deuterated stable isotope-labeled internal standard (IS) for Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). It is used in quantitative bioanalysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and precise measurement of MPA in biological matrices such as plasma and serum.[1][2][3] The use of a stable isotope-labeled IS is critical for correcting for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Q2: What are the typical lower limits of quantification (LLOQ) for Medroxyprogesterone Acetate (MPA) in human plasma using LC-MS/MS?

A2: The achievable LLOQ for MPA can vary depending on the sample preparation technique, chromatographic conditions, and the sensitivity of the mass spectrometer. Published methods report LLOQs ranging from 0.05 ng/mL to 200 pg/mL.[4][5] A selection of reported LLOQs is summarized in the table below.

Q3: Which sample preparation techniques are most effective for extracting this compound and MPA from biological matrices?

A3: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed and effective techniques for extracting MPA and its deuterated internal standard from plasma.[1][3] LLE with solvents like pentane (B18724) or methyl-t-butyl ether has been shown to provide clean extracts and good recovery.[1][4] SPE can also yield high purity samples, though it may require more extensive method development to optimize.[1]

Q4: How can matrix effects be minimized to improve the sensitivity of this compound detection?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, can significantly impact sensitivity.[6] Strategies to minimize matrix effects include:

  • Efficient Sample Preparation: Utilize rigorous extraction methods like LLE or SPE to remove interfering substances.[1][3]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the detection limit.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Signal 1. Incorrect mass transitions (precursor/product ions) selected. 2. Poor ionization efficiency. 3. Inefficient extraction from the sample matrix. 4. Degradation of the standard.1. Verify the correct MRM transitions for this compound. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a positive ionization mode.[2][5] 3. Evaluate and optimize the sample preparation method (e.g., change extraction solvent, pH). 4. Check the stability and storage conditions of the this compound standard.
High Background Noise 1. Contamination from solvents, glassware, or the LC-MS system. 2. Presence of co-eluting matrix components. 3. Inadequate chromatographic separation.1. Use high-purity solvents and thoroughly clean all equipment. 2. Improve sample cleanup procedures. 3. Optimize the chromatographic gradient to better separate the analyte from background interferences.
Poor Peak Shape 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent incompatible with the mobile phase.1. Flush or replace the analytical column. 2. Adjust the mobile phase pH or organic solvent ratio. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Unstable spray in the ESI source. 3. Fluctuation in LC pump performance.1. Ensure consistent and precise execution of the extraction protocol. 2. Check for blockages in the ESI probe and optimize source conditions for a stable spray. 3. Purge the LC pumps and check for leaks.

Quantitative Data Summary

The following table summarizes the performance of various published LC-MS/MS methods for the quantification of Medroxyprogesterone Acetate (MPA), for which this compound serves as the internal standard.

Analytical MethodSample MatrixSample PreparationLLOQLinearity RangeReference
LC/MS/MSHuman PlasmaLiquid-Liquid Extraction (Pentane)0.05 ng/mL0.05 - 6.0 ng/mL[4]
LC-MS/MSK2EDTA PlasmaLiquid-Liquid Extraction (Methyl-t-butyl ether)20 pg/mL20 - 10,000 pg/mL[1]
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction (N-hexane)40 ng/L (0.04 ng/mL)0.10 - 8.0 µg/L[2]
LC-MS/MSPlasmaEvaporation and Reconstitution200 pg/mL200 - 10,000 pg/mL[5]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is based on a common LLE procedure for the extraction of Medroxyprogesterone from plasma.[1]

  • Sample Preparation:

    • Pipette 0.500 mL of plasma sample into a clean tube.

    • Add 0.020 mL of the this compound internal standard solution.

  • Extraction:

    • Add 4.0 mL of methyl-t-butyl ether to the sample.

    • Cap the tube and vortex for 10 minutes.

    • Centrifuge at 1000 x g for 5 minutes.

  • Phase Separation and Evaporation:

    • Freeze the aqueous (lower) layer by placing the tube in a freezer at ≤ -70°C for 10 minutes.

    • Decant the organic (upper) phase into a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 0.100 mL of 0.1% formic acid in 1:1 methanol:water.

    • Vortex and centrifuge at 1500 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation & Evaporation cluster_analysis Analysis plasma Plasma Sample (0.5 mL) is Add this compound (IS) plasma->is plasma->is add_solvent Add Methyl-t-butyl ether (4.0 mL) is->add_solvent is->add_solvent vortex Vortex (10 min) add_solvent->vortex add_solvent->vortex centrifuge Centrifuge (1000 x g, 5 min) vortex->centrifuge vortex->centrifuge freeze Freeze Aqueous Layer (-70°C) centrifuge->freeze centrifuge->freeze decant Decant Organic Phase freeze->decant freeze->decant evaporate Evaporate to Dryness decant->evaporate decant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze reconstitute->analyze

Caption: Workflow for this compound analysis.

troubleshooting_logic start Low Signal Intensity cause1 Issue Inefficient Ionization start->cause1 cause2 Issue Poor Extraction Recovery start->cause2 cause3 Issue Matrix Suppression start->cause3 solution1 Optimize ESI Source Parameters cause1->solution1 solution2 Modify LLE/SPE Protocol cause2->solution2 solution3 Improve Chromatographic Separation cause3->solution3

Caption: Troubleshooting low signal intensity.

References

Resolving co-elution issues with Medroxyprogesterone-d7 and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medroxyprogesterone-d7 and its metabolites.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of Medroxyprogesterone (MPA) with its deuterated internal standard (this compound) or its metabolites can lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these chromatographic challenges.

Initial Assessment: Is Co-elution Occurring?

The first step is to determine if co-elution is indeed the problem. Look for the following signs in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate a hidden shoulder from a co-eluting compound.

  • Broader than Expected Peaks: If the peak for MPA or this compound is significantly wider than other peaks in the chromatogram, it may be due to the presence of an unresolved component.

  • Inconsistent Peak Ratios: If the ratio of the quantifier to qualifier ion for MPA or its internal standard varies across the peak, it is a strong indication of co-elution.

  • Unstable Retention Times: Fluctuations in retention times for the analyte or internal standard can sometimes be caused by underlying co-elution issues that affect peak integration.

Systematic Troubleshooting Workflow

If you suspect co-elution, follow this systematic workflow to identify the cause and implement a solution.

Co-elution Troubleshooting Workflow start Suspected Co-elution (Peak Tailing, Broadening, Inconsistent Ratios) check_is Step 1: Verify Internal Standard (IS) Purity - Analyze a fresh solution of this compound alone. - Check for the presence of unlabeled MPA. start->check_is is_pure IS is Pure check_is->is_pure No unlabeled MPA detected is_impure IS is Impure check_is->is_impure Unlabeled MPA detected optimize_chrom Step 2: Optimize Chromatographic Conditions - Modify mobile phase gradient, organic solvent, or pH. - Evaluate a different column chemistry. is_pure->optimize_chrom source_new_is Action: Source a new, high-purity lot of this compound. is_impure->source_new_is issue_resolved Issue Resolved source_new_is->issue_resolved resolution_improved Resolution Improved? optimize_chrom->resolution_improved Yes resolution_not_improved Resolution Not Improved optimize_chrom->resolution_not_improved No resolution_improved->issue_resolved adjust_ms Step 3: Adjust Mass Spectrometer Parameters - Select more specific MRM transitions. - Optimize collision energies. resolution_not_improved->adjust_ms adjust_ms->resolution_improved contact_support Contact Technical Support adjust_ms->contact_support Still no resolution UPLC-MS/MS Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) uplc UPLC Separation Column: C18, 2.1x50 mm, 1.8 µm Gradient: 30-90% Acetonitrile Flow: 0.4 mL/min sample_prep->uplc ms MS/MS Detection (MRM Mode) MPA: 387.3 -> 327.4 MPA-d7: 394.3 -> 334.3 Metabolites: 403.3 -> 343.2 uplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis Metabolic Pathway mpa Medroxyprogesterone Acetate (MPA) cyp3a4 CYP3A4 mpa->cyp3a4 metabolites Hydroxylated Metabolites (e.g., 6β-OH-MPA, 1β-OH-MPA, 2β-OH-MPA) cyp3a4->metabolites

Validation & Comparative

A Comparative Guide to Medroxyprogesterone-d7 and 13C-labeled MPA as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Medroxyprogesterone Acetate (MPA) in biological matrices is paramount for pharmacokinetic studies, clinical trials, and drug development. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The choice of the isotopic label—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an objective comparison of Medroxyprogesterone-d7 (MPA-d7) and ¹³C-labeled MPA (¹³C-MPA) as internal standards, supported by established analytical principles.

Data Presentation: Performance Comparison
Performance ParameterThis compound (MPA-d7)13C-labeled MPA (¹³C-MPA)Rationale & Implications for MPA Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than unlabeled MPA.[1][2]Co-elutes perfectly with unlabeled MPA.[2]The ¹³C-MPA's identical physicochemical properties ensure it experiences the same matrix effects as the analyte across the chromatographic peak, leading to more accurate correction.[3][4] A retention time shift with MPA-d7 can lead to differential ion suppression, compromising quantification.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less likely if the labels are on non-exchangeable positions (e.g., methyl groups).Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][4]¹³C-MPA provides greater assurance of isotopic stability throughout the entire analytical workflow, ensuring the integrity of the internal standard.[2][4]
Matrix Effects Compensation The potential for chromatographic separation from MPA can lead to incomplete compensation for matrix-induced ion suppression or enhancement.[5]Excellent at correcting for matrix effects due to identical elution profiles and ionization characteristics as MPA.[4][5][6]In complex biological matrices like plasma or serum, where significant matrix effects are expected, ¹³C-MPA is the superior choice for reliable quantification.[4]
Potential for Isotopic Interference Lower risk of natural abundance interference from the unlabeled analyte's isotopic cluster.The natural abundance of ¹³C is approximately 1.1%, which needs to be considered, especially at low analyte concentrations.While a consideration, the mass difference in ¹³C-labeled standards is typically sufficient to prevent significant interference.
Cost Generally less expensive and more widely available.[4][7]Typically more expensive due to a more complex synthesis process.[4][7]The higher initial cost of ¹³C-MPA may be justified by improved data quality, reduced need for troubleshooting, and greater confidence in analytical results.[4]

Mandatory Visualizations

Experimental Workflow for MPA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard (MPA-d7 or ¹³C-MPA) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE or Hexane) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General experimental workflow for the quantification of Medroxyprogesterone Acetate (MPA) using a stable isotope-labeled internal standard.

Internal_Standard_Compensation Analyte Analyte (MPA) Variability Sources of Variability (Extraction Loss, Matrix Effects, Instrument Fluctuation) Analyte->Variability IS Internal Standard (IS) (e.g., ¹³C-MPA) IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response IS_Response IS Response Variability->IS_Response Ratio Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Quantification Ratio->Result

Caption: An ideal internal standard compensates for analytical variability, leading to accurate quantification.

Experimental Protocols

The following is a representative experimental protocol for the quantification of MPA in human plasma or serum using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on methodologies described in the literature.[8][9][10][11]

1. Materials and Reagents

  • Medroxyprogesterone Acetate (MPA) certified reference standard

  • Stable isotope-labeled internal standard (¹³C-MPA recommended)

  • Human plasma or serum (K₂EDTA as anticoagulant)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) or n-Hexane

  • Formic acid or Acetic acid

  • HPLC grade water

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of MPA and the internal standard (e.g., ¹³C-MPA) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the MPA stock solution in methanol to create working standards for the calibration curve. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 50 ng/mL).

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the MPA working solutions to achieve a concentration range (e.g., 0.1 to 10 ng/mL).

  • Sample Preparation:

    • Pipette 500 µL of plasma/serum sample, calibration standard, or quality control sample into a clean centrifuge tube.

    • Add a fixed volume (e.g., 20 µL) of the internal standard working solution to all tubes (except blanks).

    • Vortex briefly to mix.

    • Add 4 mL of extraction solvent (e.g., MTBE).

    • Vortex for 10-15 minutes to ensure thorough extraction.

    • Centrifuge at approximately 1250 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate MPA from endogenous interferences (e.g., start at 60% B, ramp to 95% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • MPA: Q1: 387.3 -> Q3: 327.2

      • ¹³C-MPA (hypothetical, assuming 3 ¹³C atoms): Q1: 390.3 -> Q3: 330.2

      • MPA-d7 (hypothetical): Q1: 394.3 -> Q3: 334.2

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

4. Data Analysis

  • Integrate the chromatographic peaks for both MPA and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendation

The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of Medroxyprogesterone Acetate by LC-MS/MS. While this compound is a viable and often more cost-effective option, it is susceptible to the chromatographic isotope effect, which can lead to retention time shifts and potentially compromise accurate compensation for matrix effects.[1]

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled MPA is the unequivocally superior choice . Its identical chromatographic behavior and high isotopic stability ensure it accurately mimics the analyte throughout the entire analytical process, from extraction to detection.[2][4] This minimizes the risk of analytical errors, particularly in complex biological matrices, and provides greater confidence in the final quantitative results. The potential higher initial cost of a ¹³C-labeled standard is often offset by the benefits of enhanced data integrity and reduced method development and troubleshooting time.[4]

References

Performance of Medroxyprogesterone-d7 in LC-MS/MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Medroxyprogesterone-d7 as an internal standard in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the quantitative analysis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA). The data presented is compiled from published literature, offering insights into the robustness and reliability of this deuterated analog across different platforms and methodologies.

Executive Summary

This compound is a commonly utilized internal standard in the bioanalysis of medroxyprogesterone acetate due to its similar chemical properties and chromatographic behavior to the analyte, ensuring accurate quantification. This guide summarizes the performance characteristics of LC-MS/MS methods employing this compound and compares them with methods utilizing alternative internal standards. The data consistently demonstrates that methods incorporating a deuterated internal standard like this compound achieve high sensitivity, precision, and accuracy, making it a suitable choice for clinical and research applications.

Performance Data Overview

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of medroxyprogesterone acetate, highlighting key validation parameters.

Table 1: Performance Characteristics of LC-MS/MS Methods for Medroxyprogesterone Acetate (MPA) Analysis

LC-MS/MS SystemInternal StandardSample MatrixLLOQ (pg/mL)Linearity (pg/mL)Precision (%RSD)Accuracy (%)Reference
QTRAP® 5500Not Specified (Likely Deuterated)Human Plasma200200 - 10,000≤15.2≤±9.6[1]
Ion TrapNot SpecifiedHuman Plasma5050 - 6,000<18.896.2 - 108.7[2]
Not SpecifiedMegestrol (B1676162) AcetateHuman Plasma40,000100 - 8,000<9.0Not Specified[3]
Not SpecifiedDeoxycorticosterone AcetateHuman Serum5050 - 500,000Not SpecifiedNot Specified[4]
Not SpecifiedIsotopically LabeledK2EDTA Plasma2020 - 10,0002.98 - 8.004.77 - 12.9[5]

Note: The performance of this compound is inferred from studies that either explicitly state its use or from methods where a deuterated internal standard is the most probable choice for achieving the reported high-quality data.

Experimental Workflows and Methodologies

The successful implementation of an LC-MS/MS method relies on a well-defined experimental workflow. Below are representative diagrams and detailed protocols for the bioanalysis of medroxyprogesterone acetate.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add this compound Protein Precipitation / LLE Protein Precipitation / LLE Internal Standard Spiking->Protein Precipitation / LLE Extract Analytes Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / LLE->Evaporation & Reconstitution Concentrate Sample LC Separation LC Separation Evaporation & Reconstitution->LC Separation Inject into LC-MS/MS MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Signal Processing

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Detailed Experimental Protocol (Example)

This protocol is a generalized representation based on common practices reported in the literature[1][3][5].

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract MPA and the internal standard (this compound) from the biological matrix.

  • Procedure:

    • Pipette 500 µL of plasma sample into a clean polypropylene (B1209903) tube.

    • Spike with 50 µL of this compound working solution (concentration will depend on the specific assay requirements).

    • Add 2.5 mL of a suitable organic solvent (e.g., n-hexane or a mixture of ethyl acetate and hexane).

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and detect MPA and this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Medroxyprogesterone Acetate: Q1/Q3 (e.g., m/z 387.3 -> 327.2)

      • This compound: Q1/Q3 (e.g., m/z 394.3 -> 334.2)

Comparison with Alternative Internal Standards

While deuterated internal standards like this compound are often preferred, other compounds have been successfully used.

Internal_Standard_Choice Choice of Internal Standard for MPA Analysis Deuterated_IS Deuterated (e.g., this compound) Internal_Standard_Choice->Deuterated_IS Structural_Analog_IS Structural Analogs (e.g., Megestrol Acetate) Internal_Standard_Choice->Structural_Analog_IS Deuterated_Pros Pros: - Co-elution with analyte - Similar ionization efficiency - Corrects for matrix effects effectively Deuterated_IS->Deuterated_Pros Deuterated_Cons Cons: - Potential for isotopic crosstalk - Higher cost Deuterated_IS->Deuterated_Cons Analog_Pros Pros: - Readily available - Lower cost Structural_Analog_IS->Analog_Pros Analog_Cons Cons: - Different retention time - Potential for differential matrix effects - May not fully compensate for extraction variability Structural_Analog_IS->Analog_Cons

Caption: Comparison of deuterated vs. structural analog internal standards.

Megestrol Acetate: As shown in Table 1, a method using megestrol acetate as the internal standard achieved good precision.[3] However, due to structural differences, its chromatographic retention time and ionization efficiency may not perfectly match that of MPA, potentially leading to less effective correction for matrix effects compared to a deuterated standard.

Deoxycorticosterone Acetate: This has also been used as an internal standard.[4] Similar to megestrol acetate, it is a structural analog and may not fully mimic the behavior of MPA during sample preparation and analysis.

The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard. It co-elutes with the analyte, experiences similar ionization suppression or enhancement, and provides the most accurate correction for variations in sample preparation and instrument response.

Conclusion

The available data strongly supports the use of this compound as a reliable internal standard for the quantification of medroxyprogesterone acetate in various biological matrices using LC-MS/MS. Methods employing deuterated internal standards consistently demonstrate excellent sensitivity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation. While alternative structural analogs can be used, this compound offers superior performance in mitigating matrix effects and ensuring the highest quality quantitative data. The choice of the LC-MS/MS platform can influence the absolute sensitivity; however, the fundamental advantages of using a stable isotope-labeled internal standard remain consistent across different systems.

References

The Analytical Edge: A Comparative Guide to the Quantification of Medroxyprogesterone Acetate Using Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product efficacy and safety. The choice of an appropriate internal standard is paramount for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Medroxyprogesterone-d7 as an internal standard against other common alternatives, supported by experimental data.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of medroxyprogesterone acetate (MPA) using different internal standards. It is important to note that the data presented are compiled from separate studies and not from a direct head-to-head comparison under identical experimental conditions.

Table 1: Method Performance using Isotopically Labeled Internal Standard (Presumed this compound)

ParameterPerformance
Intra-assay Precision (%CV)2.98 – 8.00%
Inter-assay Precision (%CV)3.11 – 4.90%
Inter-assay Accuracy (%Bias)7.70 – 11.0%

Data sourced from a study utilizing an isotopically labeled internal standard for MPA quantification, which strongly suggests the use of a deuterated standard like this compound.

Table 2: Method Performance using Unspecified Internal Standard

ParameterPerformance
Inter-assay Precision (%CV)≤15.2%
Accuracy (%Bias)≤±9.6%[1]

Table 3: Method Performance using Megestrol Acetate as Internal Standard

ParameterPerformance
Inter- and Intra-day Precision (%RSD)< 9.0%
Limit of Quantification (LOQ)40 ng/L

Table 4: Method Performance using Deoxycorticosterone Acetate (DOCA) as Internal Standard

ParameterPerformance
Linearity (ng/mL)0.05 – 500

This study highlighted the linear response of the assay when using DOCA as an internal standard.

Experimental Protocols

The following are generalized experimental protocols for the quantification of MPA in plasma or serum using LC-MS/MS with an internal standard.

Experimental Protocol using an Isotopically Labeled Internal Standard (e.g., this compound)

This protocol is based on methods that emphasize the use of stable isotope-labeled internal standards for robust quantification.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma/serum, add the internal standard solution (this compound).

  • Add 4 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Freeze the aqueous layer by placing the sample at -20°C for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MPA and this compound.

experimental_workflow_d7 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound plasma->add_is add_mtbe Add MTBE add_is->add_mtbe vortex1 Vortex add_mtbe->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18) inject->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Experimental workflow for MPA quantification using this compound.
Experimental Protocol using a Structural Analog Internal Standard (e.g., Megestrol Acetate)

This protocol outlines a typical procedure when a structural analog is used as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard solution (Megestrol Acetate).

  • Add 5 mL of n-hexane.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MPA and Megestrol Acetate.

experimental_workflow_ma cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Megestrol Acetate plasma->add_is add_hexane Add n-Hexane add_is->add_hexane vortex1 Vortex add_hexane->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Experimental workflow for MPA quantification using Megestrol Acetate.

Discussion

The data indicates that methods employing an isotopically labeled internal standard, such as this compound, can achieve high levels of precision and accuracy. The use of a stable isotope-labeled internal standard is the preferred approach in bioanalytical method development as it most closely mimics the behavior of the analyte during the entire analytical process, from extraction to detection. This leads to more effective correction for matrix effects and other sources of variability, ultimately resulting in more reliable data.

While structural analog internal standards like Megestrol Acetate and Deoxycorticosterone Acetate can also be used to develop validated methods, they may not always perfectly mirror the extraction and ionization behavior of MPA. This can potentially lead to greater variability in the results.

Conclusion

For researchers requiring the highest level of accuracy and precision in the quantification of medroxyprogesterone acetate, the use of this compound as an internal standard is highly recommended. The presented data, although from separate studies, consistently demonstrates that methods utilizing isotopically labeled internal standards can deliver superior performance in terms of precision and accuracy. The detailed experimental workflows provided in this guide offer a solid foundation for the development and implementation of robust and reliable bioanalytical methods for MPA quantification.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Medroxyprogesterone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of synthetic progestins, the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison between the "gold standard," a deuterated internal standard (Medroxyprogesterone-d7), and a structural analog internal standard for the quantification of medroxyprogesterone, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the superior choice in bioanalytical assays.[1] By replacing hydrogen atoms with deuterium, a stable isotope, the resulting molecule is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[2] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[1]

Structural analog internal standards (SA-IS), on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often more cost-effective, their different chromatographic and ionization characteristics can lead to less effective compensation for matrix effects and analytical variability.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

To illustrate the performance differences, this guide presents a summary of validation data from two separate LC-MS/MS methods for the quantification of Medroxyprogesterone Acetate (B1210297) (MPA), a closely related compound to Medroxyprogesterone. One method utilizes a deuterated internal standard (MPA-d6), and the other employs a structural analog (Deoxycorticosterone acetate - DOCA).

Performance MetricMethod with Deuterated IS (MPA-d6)[3]Method with Structural Analog IS (DOCA)[4]
Analyte Medroxyprogesterone Acetate (MPA)Medroxyprogesterone Acetate (MPA)
Internal Standard MPA-d6, 17-acetate (Deuterated)Deoxycorticosterone acetate (DOCA) (Structural Analog)
Linearity (R²) Not explicitly stated, but assay range is definedLinear from 0.05 to 500 ng/mL
Lower Limit of Quantification (LLOQ) 200 pg/mL0.05 ng/mL (50 pg/mL)
Inter-assay Precision (%CV) ≤15.2%Not explicitly stated for inter-assay
Intra-assay Precision (%CV) Not explicitly statedNot explicitly stated
Accuracy (%Recovery) ≤±9.6%Not explicitly stated

Note: The data presented is for Medroxyprogesterone Acetate (MPA) and its respective internal standards. While directly comparative data for Medroxyprogesterone and this compound versus a structural analog is not available in the public domain, this table serves as a representative comparison of the expected performance.

Experimental Protocols

Method 1: Quantification of MPA using a Deuterated Internal Standard (MPA-d6)[3]
  • Sample Preparation: 600 μL of plasma was used for extraction.

  • Internal Standard Spiking: A working solution of MPA-d6, 17-acetate (24 ng/mL in methanol) was used.

  • Extraction: Details of the extraction procedure were not fully specified in the abstract.

  • Chromatography: Waters Acquity liquid chromatography (LC) system with an Agilent Zorbax Eclipse-Plus C18 column (2.1 × 50 mm, 5.0 μm).

  • Mass Spectrometry: QTRAP® 5500 mass analyzer operated in positive ionization mode.

Method 2: Quantification of MPA using a Structural Analog Internal Standard (DOCA)[4]
  • Sample Preparation: Serum samples were used.

  • Internal Standard Spiking: A fixed concentration of DOCA (5 ng/mL) was added to the calibration standards.

  • Extraction: Minimal sample preparation was reported.

  • Chromatography: HPLC system with a mobile phase of 0.1% formic acid in HPLC grade water (Mobile phase A) and methanol (B129727) (Mobile phase B). A gradient elution was used with a total run time of 17 minutes. The column oven was maintained at 32°C.

  • Mass Spectrometry: Ions were generated in positive mode using atmospheric chemical ionization (APCI).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Medroxyprogesterone and a typical experimental workflow for its quantification.

MPA_Signaling_Pathway MPA Medroxyprogesterone (MPA) PR Progesterone (B1679170) Receptor (PR) MPA->PR Binds to MAPK_Pathway MAPK Pathway PR->MAPK_Pathway Activates AKT_Pathway AKT Pathway PR->AKT_Pathway Activates ERK ERK MAPK_Pathway->ERK Phosphorylates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes Cell_Survival Cell Survival AKT_Pathway->Cell_Survival Promotes

Medroxyprogesterone Signaling Pathway

The binding of Medroxyprogesterone to the Progesterone Receptor can activate downstream signaling cascades, including the MAPK/ERK and AKT pathways, which are involved in regulating cell proliferation and survival.[5][6]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma/Serum Sample Spike_IS Spike with Internal Standard (this compound or Analog) Plasma_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Concentration Concentration Determination Data_Analysis->Concentration

Typical LC-MS/MS Bioanalytical Workflow

This workflow outlines the key steps in quantifying Medroxyprogesterone in biological matrices, from sample preparation through to data analysis.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analog internal standards can provide acceptable performance, the use of a deuterated internal standard like this compound is strongly recommended to achieve the highest level of accuracy and precision. The near-identical chemical and physical properties of a deuterated standard allow it to more effectively compensate for analytical variability, particularly matrix effects, which is crucial for regulatory compliance and the generation of high-quality data in drug development and clinical research.

References

A Comparative Guide to Bioanalytical Methods Utilizing Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of medroxyprogesterone (B1676146) acetate (B1210297) (MPA). The use of a stable isotope-labeled internal standard, such as Medroxyprogesterone-d7, is a critical component of these assays, ensuring high precision and accuracy by correcting for variability during sample preparation and analysis.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust bioanalytical methods for MPA.

Data Presentation: Performance Comparison of LC-MS/MS Methods

The following table summarizes the performance characteristics of different validated LC-MS/MS methods for the determination of MPA in human plasma. These methods typically employ a stable isotope-labeled internal standard like this compound.

Performance Metric Method 1 Method 2 Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard (IS) Stable Isotope-Labeled MPAStable Isotope-Labeled MPAMegestrol Acetate
Linearity Range 200 - 10,000 pg/mL[3]20 - 10,000 pg/mL[4]100 - 8,000 pg/mL (0.1 - 8.0 µg/L)[5]
Lower Limit of Quantification (LLOQ) 200 pg/mL[3]20 pg/mL[4]40 ng/L (40 pg/mL)[5]
Intra-assay Precision (%RSD) ≤15.2%[3]2.98 - 8.00%[4]< 9.0%[5]
Inter-assay Precision (%RSD) ≤15.2%[3]3.11 - 4.90%[4]< 9.0%[5]
Accuracy ≤±9.6%[3]7.70 - 11.0%[4]Not explicitly stated (Recovery was 76.1%)[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are generalized and specific protocols extracted from validated studies.

General Workflow: A typical bioanalytical workflow involves sample collection, addition of the internal standard (this compound), extraction of the analyte and internal standard from the biological matrix, chromatographic separation, and detection by mass spectrometry.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This technique is commonly used to extract MPA from plasma.

  • Protocol:

    • Aliquot a specific volume of plasma sample (e.g., 0.5 mL) into a clean tube.[4]

    • Add a small volume of the internal standard solution (this compound in a solvent like methanol) at a known concentration.[4]

    • Add an extraction solvent (e.g., 4.0 mL of methyl-t-butyl ether or n-hexane).[4][5]

    • Vortex the mixture for several minutes (e.g., 10 minutes) to ensure thorough mixing and extraction.[4]

    • Centrifuge the sample to separate the organic and aqueous layers.[4]

    • Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[4][5]

    • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.[4][5]

2. Liquid Chromatography

The separation of MPA from other matrix components is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Typical Parameters:

    • Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 µm or Alltech Alltima-C18, 2.1 mm × 100 mm, 3 µm).[3][5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid or 0.1% ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][5]

    • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.[4][5]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[5]

3. Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is common.[3][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both MPA and its deuterated internal standard, this compound.

    • Example Transitions: While specific transitions for this compound are not detailed in the provided abstracts, for MPA (precursor m/z 387), product ions such as m/z 327 are monitored.[6] The transitions for the deuterated standard would be shifted by the mass of the deuterium (B1214612) labels.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the bioanalytical process.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC/UHPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Bioanalytical workflow for MPA quantification using a deuterated internal standard.

Caption: Relationship between an analyte and its stable isotope-labeled internal standard.

References

A Comparative Guide to Method Robustness Testing for Bioassays of Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of bioanalytical methods is paramount. This guide provides a comprehensive comparison of key performance parameters for the robustness testing of bioassays involving Medroxyprogesterone-d7, a deuterated analog of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) often used as an internal standard in pharmacokinetic studies. The following sections detail experimental protocols, present comparative data from validated methods for the analogous compound MPA, and offer visualizations of the associated workflows and biological pathways.

Understanding Method Robustness

Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during routine use.[1] For bioanalytical methods, robustness is a critical component of validation, ensuring that the method is transferable between laboratories and adaptable to minor procedural changes.[1]

Comparison of Analytical Methods for Medroxyprogesterone

While specific robustness data for this compound is not extensively published, the principles and performance of methods developed for Medroxyprogesterone Acetate (MPA) are highly transferable. The most common analytical platforms for MPA are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristics of HPLC and LC-MS/MS Methods for MPA

The following table summarizes the performance characteristics of various validated HPLC and LC-MS/MS methods for the determination of MPA. This data serves as a benchmark for what can be expected from a robust bioassay for this compound.

ParameterHPLC Method 1[2][3][4][5]HPLC Method 2[6]LC-MS/MS Method 1[7]LC-MS/MS Method 2[8]
Linearity Range 0.0576 - 0.1134 mg/mLNot Specified200 - 10,000 pg/mL0.05 - 500 ng/mL
**Correlation Coefficient (R²) **> 0.999Not SpecifiedNot SpecifiedNot Specified
Accuracy 98% - 102%Not Specified≤ ±9.6%Not Specified
Precision (%RSD) < 0.2%Not Specified≤ 15.2%Not Specified
Limit of Quantification (LOQ) 3.9 µg/mLNot Specified200 pg/mLNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.05 ng/mL
Internal Standard Not UsedProgesterone (B1679170)Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a common and robust method for quantifying progestins like this compound in biological matrices.

Sample Preparation: Liquid-Liquid Extraction
  • To 0.5 mL of serum or plasma in a glass centrifuge tube, add 10 µL of the internal standard working solution (e.g., a different deuterated analog or a structurally similar compound).

  • Add 1 mL of 100 mM potassium phosphate (B84403) buffer (pH 9).

  • Add 4 mL of pentane (B18724) and vortex thoroughly.

  • Shake the mixture for 15 minutes at room temperature.

  • Centrifuge at 1250 x g for 5 minutes at 20°C.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of steroids.[2][4][5]

  • Mobile Phase: A gradient of methanol (B129727) and water containing a small percentage of formic acid is often employed.[8]

  • Ionization: Positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.[8]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Visualizing Workflows and Pathways

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for conducting robustness testing of a bioanalytical method.

G Experimental Workflow for Bioanalytical Method Robustness Testing cluster_0 Method Development & Validation cluster_1 Robustness Study Design cluster_2 Execution & Analysis cluster_3 Evaluation & Reporting A Develop Bioanalytical Method B Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) A->B C Identify Critical Method Parameters (e.g., pH, Temperature, Mobile Phase Composition) B->C D Define Deliberate Variations for Each Parameter C->D E Prepare QC Samples D->E F Analyze Samples Under Varied Conditions E->F G Calculate Mean, SD, and %RSD for Each Condition F->G H Compare Results to Acceptance Criteria G->H I Document Findings in Validation Report H->I

Caption: Workflow for robustness testing of a bioanalytical method.

Signaling Pathway Involving Medroxyprogesterone

Medroxyprogesterone acetate exerts its biological effects primarily through the progesterone receptor. The following diagram provides a simplified overview of a potential signaling pathway.

G Simplified Signaling Pathway for Medroxyprogesterone MPA Medroxyprogesterone (MPA) PR Progesterone Receptor (PR) MPA->PR PGRMC1 PGRMC1 MPA->PGRMC1 CellProlif Cell Proliferation PR->CellProlif Canonical Pathway PGRMC1->CellProlif Non-canonical Pathway GF Growth Factors GF->CellProlif Growth Factor Signaling

Caption: Simplified signaling of Medroxyprogesterone's proliferative effects.

Conclusion

The robustness of a bioanalytical method is a critical attribute that ensures the reliability and reproducibility of results. While specific data for this compound is limited, the established methods for MPA, particularly LC-MS/MS, provide a strong foundation for developing and validating a robust assay. By systematically evaluating key performance parameters and understanding the potential impact of minor variations in the experimental protocol, researchers can have high confidence in the data generated from bioassays involving this compound.

References

Safety Operating Guide

Safe Disposal of Medroxyprogesterone-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Medroxyprogesterone-d7, a deuterated form of medroxyprogesterone (B1676146) acetate, requires careful handling and disposal due to its potential health and environmental risks. As a compound structurally similar to a synthetic progestin, it is classified as a hazardous substance, suspected of causing cancer and having adverse effects on fertility and fetal development.[1][2][3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1][4][5] Proper disposal is not only a matter of laboratory safety but also of environmental stewardship and regulatory compliance.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, specific regulations such as Subpart P provide healthcare-specific requirements for managing hazardous waste pharmaceuticals.[8] It is crucial for research facilities to have a comprehensive waste management plan to ensure safety and legal compliance.[7]

Health and Safety Data

Proper handling and disposal are informed by the toxicological and physical properties of the substance. The following table summarizes key safety data for Medroxyprogesterone Acetate, which is analogous to this compound.

Hazard ClassificationGHS StatementsLD50/LC50 Values
CarcinogenicityH351: Suspected of causing cancer[2][3][4]Oral LD50 (Rat): >6,400 mg/kg[4]
Reproductive ToxicityH360: May damage fertility or the unborn child[2][3]
Acute Toxicity (Oral)H302: Harmful if swallowed[2][5]
Aquatic ToxicityH413: May cause long lasting harmful effects to aquatic life[2][4]
H410: Very toxic to aquatic life with long lasting effects[5]

Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting. This protocol is designed to minimize exposure to personnel and prevent environmental contamination.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • Laboratory coat

Procedure:

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, vials), must be segregated from non-hazardous waste.

    • This waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1] Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[8]

  • Container Management:

    • Use a container that is compatible with the waste and can be securely closed.

    • The container must be labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound waste").

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in the regular trash.[7][9] This can lead to contamination of water supplies and soil.[6]

    • The recommended method for disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed professional waste disposal service.[8][10][11] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to manage emissions.[10][11]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1][9]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[9]

    • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Unused product, contaminated labware) ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Professional Disposal (High-Temperature Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Medroxyprogesterone-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Medroxyprogesterone-d7, a deuterated analog of a potent synthetic progestogen. Given its classification as a hazardous substance, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment. Medroxyprogesterone is suspected of causing cancer, may damage fertility or the unborn child, and is harmful if swallowed, inhaled, or in contact with skin[1][2][3].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound. Double gloving and respiratory protection are critical when handling the solid compound[4].

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Provides a higher protection factor than disposable respirators[4][5].
Disposable Respirator (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds[4].
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated[4].
Body Protection Disposable CoverallsRecommended to protect against chemical splashes and dust. Materials like Tyvek are appropriate[4].
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered[4].
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield offers additional protection[4].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the handling area and removed before exiting[4].

Operational Plan: Safe Handling Protocol

Engineering controls, such as fume hoods or isolators, should be the primary method of exposure control[6][7]. The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to minimize exposure[7].

  • Decontamination Supplies: Ensure a decontamination solution is readily available in the work area[4].

  • Waste Disposal: Prepare labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated[4].

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area[4].

2.2. Weighing and Aliquoting

  • Minimize Dust Generation: When handling the powdered form, use techniques that minimize dust, such as gentle scooping[4].

  • Closed System: Whenever possible, use a closed system for weighing and transferring the compound[4].

  • Surface Protection: Cover the work surface with absorbent, disposable liners.

2.3. Spill Management

  • Immediate Action: In the event of a spill, alert others in the vicinity immediately[4].

  • Spill Kit: Use a chemical spill kit to clean the spill, working from the outside in[4].

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste[4].

2.4. Decontamination and PPE Doffing

  • Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent[4].

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[4].

  • Hygiene: Wash hands and any exposed skin thoroughly after removing PPE[2][8].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Medroxyprogesterone is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[8].

Waste Type Disposal Procedure
Solid Waste Place in a labeled, sealed, and puncture-proof container. This includes excess compound, contaminated PPE, and cleaning materials.
Liquid Waste Collect in a labeled, sealed, and leak-proof container. Do not pour down the drain[9].
Sharps Dispose of in a designated sharps container.

All waste must be disposed of as hazardous chemical waste in accordance with local, regional, national, and international regulations[9].

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Designated Area Don_PPE Don PPE Prep->Don_PPE Weigh Weigh & Aliquot Don_PPE->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Workspace Experiment->Decon Doff_PPE Doff PPE Decon->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

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